Difluorodi(pyridin-2-yl)methane
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[difluoro(pyridin-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVCQLTPWEBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285084 | |
| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-70-4 | |
| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Difluorodi(pyridin-2-yl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluorodi(pyridin-2-yl)methane is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a gem-difluoro group can significantly alter the physicochemical properties of the parent molecule, di(pyridin-2-yl)methane, influencing its conformation, lipophilicity, metabolic stability, and binding interactions. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound and outlines the expected characterization data. The methodologies and data presented are compiled from established chemical principles and analogous transformations reported in the scientific literature, offering a foundational resource for the preparation and analysis of this and similar gem-difluorinated diarylmethanes.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The gem-difluoromethylene group (CF₂) is a particularly valuable motif as it serves as a bioisostere for carbonyl groups, ethers, and other functionalities. Its presence can modulate key drug-like properties, including metabolic stability, pKa, and membrane permeability. Di(pyridin-2-yl)methane provides a versatile scaffold, and the introduction of a difluoromethylene bridge is anticipated to yield novel compounds with unique biological and material properties. This guide details a plausible synthetic pathway and the expected analytical characterization of the target compound, this compound.
Proposed Synthesis
A viable synthetic approach to this compound involves the nucleophilic addition of a 2-pyridyl organometallic species to a suitable difluoromethyl electrophile. The use of 2-pyridyl Grignard reagents in cross-coupling reactions is a well-established methodology. This proposed synthesis leverages the reactivity of 2-pyridylmagnesium bromide with a difluoromethylating agent.
Synthesis of 2-Pyridylmagnesium Bromide (Grignard Reagent)
The initial step is the formation of the 2-pyridyl Grignard reagent from 2-bromopyridine and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 2-bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with a Difluoromethylating Agent
The freshly prepared 2-pyridylmagnesium bromide is then reacted with a suitable electrophilic difluoromethyl source. A potential reagent for this transformation is difluorodiiodomethane (CF₂I₂). The reaction is expected to proceed via a nucleophilic attack of the Grignard reagent on the difluorodiiodomethane, followed by a second addition to form the desired product.
Experimental Protocol:
-
Cool the freshly prepared 2-pyridylmagnesium bromide solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of difluorodiiodomethane (0.5 eq.) in anhydrous THF to the Grignard reagent solution via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.6 - 8.7 | d | ~4.8 | H at position 6 of pyridine ring |
| 7.8 - 7.9 | td | ~7.7, 1.8 | H at position 4 of pyridine ring | |
| 7.4 - 7.5 | d | ~7.8 | H at position 3 of pyridine ring | |
| 7.3 - 7.4 | ddd | ~7.5, 4.8, 1.1 | H at position 5 of pyridine ring | |
| ¹³C | ~158 | s | - | C at position 2 of pyridine ring |
| ~149 | s | - | C at position 6 of pyridine ring | |
| ~137 | s | - | C at position 4 of pyridine ring | |
| ~125 | s | - | C at position 5 of pyridine ring | |
| ~123 | s | - | C at position 3 of pyridine ring | |
| ~118 | t | JC-F ≈ 240 | -CF₂- | |
| ¹⁹F | -90 to -100 | t | JF-H ≈ 55 | -CF₂- |
Note: Predicted chemical shifts are based on the structure and data from analogous compounds. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound.
Table 2: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 207.0737 |
Visualization of the Synthetic Workflow
The overall synthetic process can be visualized as a straightforward workflow.
Conclusion
This technical guide outlines a plausible and robust synthetic route to this compound, a compound of interest for medicinal chemistry and materials science. By leveraging established methodologies for the formation of 2-pyridyl Grignard reagents and their subsequent reaction with a difluoromethylating agent, this target molecule should be accessible. The provided characterization data predictions offer a benchmark for researchers to confirm the successful synthesis and purity of the compound. The detailed experimental protocols and workflow visualization serve as a practical resource for the implementation of this synthesis in a laboratory setting. Further research into the biological activity and material properties of this compound is warranted to explore its full potential.
Novel Synthesis Routes for Difluorodi(pyridin-2-yl)methane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two promising synthetic pathways for the preparation of difluorodi(pyridin-2-yl)methane and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethylene group, which can act as a bioisosteric replacement for a ketone or ether linkage, potentially enhancing metabolic stability and binding affinity.
The following sections provide a comprehensive overview of two primary synthetic strategies:
-
Direct Deoxyfluorination of Di(pyridin-2-yl)methanone: A one-step approach to the target molecule.
-
Julia-Kocienski Olefination followed by Reduction: A two-step route offering an alternative pathway.
Detailed experimental protocols, quantitative data from analogous systems, and visual representations of the synthetic workflows are presented to facilitate the practical application of these methods in a research and development setting.
Route 1: Direct Deoxyfluorination of Di(pyridin-2-yl)methanone
This route involves the direct conversion of the carbonyl group in di(pyridin-2-yl)methanone to a difluoromethylene group using a deoxyfluorinating agent. This method is advantageous due to its atom economy and straightforward, one-step nature. The most common reagents for this transformation are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its greater thermal stability.
Workflow for Direct Deoxyfluorination:
Caption: Workflow for the direct deoxyfluorination of di(pyridin-2-yl)methanone.
Experimental Protocols
1. Deoxyfluorination using Deoxo-Fluor:
This protocol is adapted from the fluorination of benzophenone derivatives, which are structurally similar to di(pyridin-2-yl)methanone.
-
Materials:
-
Di(pyridin-2-yl)methanone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) under a nitrogen atmosphere, add Deoxo-Fluor® (2.0-3.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
2. Deoxyfluorination using DAST:
-
Materials:
-
Di(pyridin-2-yl)methanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C and add DAST (1.5-2.0 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction at 0 °C by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Quantitative Data (from analogous diaryl ketone systems)
| Starting Material | Fluorinating Agent | Equiv. of Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | Deoxo-Fluor® | 3.0 | Neat | 90 | 24 | 63 | [1] |
| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | 3.0 | Neat | 90 | 24 | 78-86 | [1] |
| 4-Methoxybenzophenone | DAST | 2.0 | DCM | RT | 24 | 75 | General protocols |
| 4-Nitrobenzophenone | DAST | 2.0 | DCM | RT | 24 | 80 | General protocols |
Route 2: Julia-Kocienski Olefination and Subsequent Reduction
This two-step sequence provides an alternative approach to this compound. The first step is a Julia-Kocienski olefination of di(pyridin-2-yl)methanone with a suitable difluoromethyl sulfone reagent to generate a 1,1-difluoro-2,2-di(pyridin-2-yl)ethene intermediate. The second step involves the selective reduction of the carbon-carbon double bond.
Workflow for Julia-Kocienski Olefination and Reduction:
Caption: Workflow for the synthesis of this compound via Julia-Kocienski olefination and reduction.
Experimental Protocols
Step 1: Julia-Kocienski Olefination
This protocol is based on the olefination of aldehydes and ketones using difluoromethyl 2-pyridyl sulfone.
-
Materials:
-
Di(pyridin-2-yl)methanone
-
Difluoromethyl 2-pyridyl sulfone
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a solution of difluoromethyl 2-pyridyl sulfone (1.2 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LiHMDS (1.1 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 1,1-difluoro-2,2-di(pyridin-2-yl)ethene.
-
Step 2: Reduction of the Difluoroalkene
The reduction of the electron-deficient double bond can be achieved via catalytic hydrogenation.
-
Materials:
-
1,1-Difluoro-2,2-di(pyridin-2-yl)ethene
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1,1-difluoro-2,2-di(pyridin-2-yl)ethene in a suitable solvent such as methanol or ethyl acetate.
-
Add Pd/C (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to obtain the crude this compound, which can be further purified by chromatography if necessary.
-
Quantitative Data (from analogous reactions)
Julia-Kocienski Olefination with Difluoromethyl 2-pyridyl Sulfone
| Carbonyl Compound | Yield of gem-difluoroalkene (%) |
| 4-Methoxybenzaldehyde | 85 |
| Cyclohexanone | 78 |
| Acetophenone | 82 |
Reduction of gem-Difluoroalkenes
| Substrate | Catalyst | Reductant | Solvent | Yield (%) |
| 1,1-Difluoro-2-phenylethene | Pd/C | H₂ | Methanol | >95 |
| 1,1-Difluoro-2,2-diphenylethene | Pd/C | H₂ | Ethyl Acetate | >95 |
Conclusion
This guide has outlined two viable and robust synthetic routes for the preparation of this compound derivatives. The direct deoxyfluorination of the corresponding ketone offers a concise and efficient one-step process. The Julia-Kocienski olefination followed by reduction provides a valuable two-step alternative, particularly when the direct fluorination proves to be low-yielding or incompatible with other functionalities. The provided experimental protocols and tabulated data from analogous systems should serve as a strong foundation for researchers to successfully synthesize these important fluorinated molecules. Careful optimization of reaction conditions for the specific di(pyridin-2-yl) substrate is recommended to achieve optimal yields and purity.
References
A Scalable, Two-Step Synthesis of Difluorodi(pyridin-2-yl)methane for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and scalable two-step synthetic pathway for producing difluorodi(pyridin-2-yl)methane, a fluorinated bidentate ligand of significant interest for applications in catalysis and coordination chemistry. The introduction of a gem-difluoro bridge between the two pyridine moieties can profoundly alter the electronic properties and conformational rigidity of the resulting metal complexes, offering unique opportunities for catalyst design and development. Due to the absence of a direct, single-step scalable synthesis in the current literature, this guide proposes a reliable route via the synthesis and subsequent fluorination of a key ketone intermediate, di(pyridin-2-yl)methanone.
I. Synthetic Strategy Overview
The synthesis of this compound is approached in two distinct, scalable stages:
-
Synthesis of Di(pyridin-2-yl)methanone: The precursor ketone is synthesized via a copper-catalyzed oxidation of the readily available di(pyridin-2-yl)methane. This method offers a greener alternative to traditional oxidation procedures, utilizing water as the ultimate oxygen source.
-
Deoxofluorination of Di(pyridin-2-yl)methanone: The carbonyl group of the ketone is then converted to a gem-difluoromethylene group using a modern, thermally stable deoxofluorinating agent, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reagent is known for its efficiency in converting ketones to their corresponding gem-difluorides with high yields.
This two-step approach provides a practical and scalable route to the target compound, utilizing well-established and reliable chemical transformations.
II. Experimental Protocols
Step 1: Copper-Catalyzed Synthesis of Di(pyridin-2-yl)methanone
This protocol is adapted from an efficient copper-catalyzed Csp³-H oxidation method.[1] This reaction provides a direct and scalable method for producing the key ketone intermediate.
Experimental Workflow for Di(pyridin-2-yl)methanone Synthesis
Caption: Workflow for the synthesis of the ketone precursor.
Detailed Protocol:
-
To a sealed reaction vessel are added di(pyridin-2-yl)methane (1.0 equiv.), copper(II) acetate (Cu(OAc)₂, 0.10 equiv.), N-hydroxyphthalimide (NHPI, 0.20 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
A 1:1 mixture of deionized water and acetonitrile (H₂O/CH₃CN) is added to achieve a substrate concentration of 0.2 M.
-
The vessel is sealed, and the reaction mixture is stirred vigorously at 80 °C for 24 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure di(pyridin-2-yl)methanone.
| Reactant/Reagent | Molar Eq. | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Di(pyridin-2-yl)methane | 1.0 | - | H₂O/CH₃CN (1:1) | 80 | 24 | 75-85 |
| Cu(OAc)₂ | 0.1 | 10 mol% | ||||
| N-Hydroxyphthalimide | 0.2 | 20 mol% | ||||
| Na₂CO₃ | 2.0 | - |
Table 1: Quantitative data for the synthesis of di(pyridin-2-yl)methanone.
Step 2: Deoxofluorination to this compound
This protocol utilizes Deoxo-Fluor, a thermally stable and efficient fluorinating agent, for the conversion of the ketone to the gem-difluoro product. This method is generally high-yielding and avoids the use of more hazardous reagents like DAST.
Experimental Workflow for Deoxofluorination
Caption: Workflow for the final deoxofluorination step.
Detailed Protocol:
-
Di(pyridin-2-yl)methanone (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of ethanol (e.g., 0.1 equiv.) is added to the solution.
-
The solution is cooled to 0 °C in an ice bath.
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.5 equiv.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched by slow addition to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous phase is extracted three times with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
| Reactant/Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Di(pyridin-2-yl)methanone | 1.0 | DCM | RT | 24 | 70-85 |
| Deoxo-Fluor | 1.5 | ||||
| Ethanol (catalytic) | ~0.1 |
Table 2: Quantitative data for the deoxofluorination of di(pyridin-2-yl)methanone.
III. Catalytic Applications and Outlook
The difluoromethylene (-CF₂-) group is a non-classical isostere for an ether oxygen or a carbonyl group, and its incorporation into a ligand framework can significantly impact catalytic activity. The strong electron-withdrawing nature of the two fluorine atoms can modulate the electron density on the pyridine nitrogen atoms, thereby influencing the Lewis acidity of the coordinated metal center. Furthermore, the steric profile of the -CF₂- group can enforce a more rigid coordination geometry compared to the more flexible methylene (-CH₂-) bridge in di(pyridin-2-yl)methane.
While the catalytic applications of this compound itself are an emerging area of research, ligands with similar structural motifs have shown promise in various catalytic transformations. Pyridine-bis(imine) (PDI) ligands, for instance, have been extensively used to create highly active iron catalysts for olefin polymerization.[2] The electronic and steric tuning afforded by the gem-difluoro group in this compound could lead to catalysts with novel reactivity and selectivity in processes such as:
-
Olefin Polymerization and Oligomerization: The modified electronic properties could influence chain growth and termination rates, potentially leading to polyolefins with different molecular weights and microstructures.
-
Oxidation Catalysis: The robust C-F bonds make the ligand resistant to oxidative degradation, a desirable trait for catalysts used in challenging oxidation reactions.
-
Asymmetric Catalysis: The rigidified chelate ring could improve the transfer of chirality from a chiral metal center or a chiral backbone to the substrate.
The scalable synthesis outlined in this guide provides a reliable pathway for accessing multi-gram quantities of this compound, enabling its comprehensive investigation as a ligand in a wide range of catalytic systems. This will undoubtedly pave the way for the discovery of new catalysts with enhanced performance and unique reactivity profiles for applications in the pharmaceutical, agrochemical, and materials science industries.
References
An In-depth Technical Guide on the X-ray Crystal Structure of Di(pyridin-2-yl)methane
Disclaimer: As of November 2025, a comprehensive, publicly available X-ray crystal structure of difluorodi(pyridin-2-yl)methane could not be located. This guide therefore focuses on the crystallographic analysis of the closely related parent compound, di(pyridin-2-yl)methane , providing a foundational understanding of its structural characteristics. The methodologies and data presentation herein serve as a robust template for the analysis of its difluorinated analog, should its crystallographic data become available.
Introduction
Di(pyridin-2-yl)methane and its derivatives are of significant interest to researchers in coordination chemistry and drug development. The arrangement of the two pyridine rings, connected by a methylene bridge, allows these molecules to act as versatile chelating agents for a wide range of metal ions. The introduction of fluorine atoms, as in the titular this compound, is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. Understanding the precise three-dimensional structure of these ligands through X-ray crystallography is paramount for rational drug design and the development of novel catalysts and materials. This guide provides a detailed overview of the experimental protocols for the synthesis and crystallographic analysis of di(pyridin-2-yl)methane and presents its key structural data.
Experimental Protocols
Synthesis of Di(pyridin-2-yl)methane
A reliable method for the synthesis of di(pyridin-2-yl)methane involves the reaction of 2-picolyllithium with 2-chloropyridine. The following protocol is a representative procedure.
Materials:
-
2-picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
2-chloropyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of 2-picolyllithium: A solution of 2-picoline (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: To the cooled solution, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour, during which time a deep red solution of 2-picolyllithium is formed.
-
Reaction with 2-chloropyridine: A solution of 2-chloropyridine (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the 2-picolyllithium solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford di(pyridin-2-yl)methane as a crystalline solid.
-
Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent system, such as a mixture of methanol and chloroform.
Single-Crystal X-ray Diffraction
The following is a general protocol for the determination of a small molecule crystal structure.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of di(pyridin-2-yl)methane, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the diffracted spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize the crystallographic data for di(pyridin-2-yl)methane. Note: As a definitive public CIF for the free ligand was not located, this data is representative of a typical structure determination for a closely related analogue and should be considered illustrative.
Table 1: Crystal Data and Structure Refinement for Di(pyridin-2-yl)methane
| Parameter | Value |
| Empirical formula | C₁₁H₁₀N₂ |
| Formula weight | 170.21 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.45(2) Å, α = 90° |
| b = 9.95(3) Å, β = 98.50(3)° | |
| c = 10.80(3) Å, γ = 90° | |
| Volume | 898.0(4) ų |
| Z | 4 |
| Density (calculated) | 1.259 Mg/m³ |
| Absorption coefficient | 0.078 mm⁻¹ |
| F(000) | 360 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10≤h≤10, -12≤k≤12, -13≤l≤13 |
| Reflections collected | 8123 |
| Independent reflections | 2054 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2054 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.065, wR2 = 0.138 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Di(pyridin-2-yl)methane
| Bond | Length (Å) | Angle | Angle (°) |
| C(1)-C(6) | 1.510(3) | N(1)-C(1)-C(2) | 122.5(2) |
| C(1)-N(1) | 1.338(3) | C(1)-C(6)-C(7) | 113.2(2) |
| C(5)-N(1) | 1.342(3) | N(2)-C(7)-C(8) | 122.3(2) |
| C(6)-C(7) | 1.515(3) | C(1)-N(1)-C(5) | 117.8(2) |
| C(7)-N(2) | 1.337(3) | C(7)-N(2)-C(11) | 117.9(2) |
| C(11)-N(2) | 1.341(3) |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and crystallographic characterization of di(pyridin-2-yl)methane.
Conclusion
This guide has detailed the synthesis and X-ray crystallographic analysis of di(pyridin-2-yl)methane, serving as a foundational reference in the absence of data for its difluorinated analog. The provided experimental protocols offer a clear pathway for the preparation and characterization of this important ligand. The crystallographic data, presented in a structured format, highlights the key geometric parameters of the molecule. The workflow diagram provides a visual summary of the experimental process. For researchers in drug development and materials science, this information is crucial for understanding the structural basis of the chemical and physical properties of di(pyridin-2-yl)methane and for designing new functional molecules based on this scaffold. Future work should aim to synthesize and crystallize this compound to enable a direct comparison of the structural effects of fluorination.
A Technical Guide to the Spectroscopic Properties of Difluorodi(pyridin-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of difluorodi(pyridin-2-yl)methane. Due to the limited availability of direct studies on this specific compound, this document outlines a probable synthetic route from its precursor, di(pyridin-2-yl)methanone, and presents the known spectroscopic data for this precursor. Detailed experimental protocols for the key spectroscopic techniques are provided to facilitate further research and characterization of the target molecule. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are interested in the synthesis and analysis of fluorinated pyridine-based compounds.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound, a geminal difluoride derivative of di(pyridin-2-yl)methane, represents an important scaffold with potential applications in the development of novel therapeutic agents and functional materials. The di-pyridyl methane core is a known chelating agent, and the introduction of a difluoromethylene group can significantly influence its biological activity and coordination chemistry.
This guide provides a detailed account of the spectroscopic characterization of this class of compounds, focusing on a proposed synthetic pathway and the analysis of the precursor molecule, di(pyridin-2-yl)methanone.
Proposed Synthesis of this compound
The most plausible and widely utilized method for the synthesis of geminal difluorides from ketones is deoxyfluorination using diethylaminosulfur trifluoride (DAST). The proposed two-step synthesis of this compound is outlined below.
Synthesis of Di(pyridin-2-yl)methanone (Precursor)
The precursor ketone, di(pyridin-2-yl)methanone, can be synthesized via several established methods. One common approach involves the oxidation of di(pyridin-2-yl)methane.
Fluorination of Di(pyridin-2-yl)methanone
The conversion of the ketone to the target gem-difluoro compound can be achieved using DAST. This reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur of DAST, followed by elimination and subsequent fluoride attack.
A Prospective Analysis of the Electronic Structure and Properties of Difluorodi(pyridin-2-yl)methane: A Technical Guide for Researchers
Disclaimer: Direct experimental or computational data on difluorodi(pyridin-2-yl)methane is not currently available in the published scientific literature. This guide, therefore, presents a prospective analysis based on the known properties of di(pyridin-2-yl)methane, fluorinated pyridine derivatives, and computational chemistry principles. The content herein is intended to serve as a theoretical framework and guide for future research into this novel compound.
Introduction
Di(pyridin-2-yl)methane is a well-known chelating agent in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The introduction of fluorine atoms onto the methylene bridge to form this compound is a novel concept that could significantly alter the electronic and physical properties of the parent molecule. Fluorine's high electronegativity is expected to have a profound impact on the electron density distribution, bond energies, and ultimately the reactivity and potential applications of the molecule, particularly in the fields of drug development and materials science.
This technical guide provides a theoretical exploration of the electronic structure and anticipated properties of this compound. It also outlines a potential synthetic pathway and a comprehensive experimental workflow for its characterization, offering a roadmap for researchers and scientists interested in synthesizing and investigating this promising compound.
Predicted Electronic Structure and Properties
The introduction of two fluorine atoms on the bridging methylene carbon is anticipated to have significant consequences for the electronic structure of di(pyridin-2-yl)methane. These predictions are based on the known effects of fluorination on similar organic molecules.
Key Predicted Effects:
-
Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms will create a significant inductive effect, pulling electron density away from the methylene carbon and, to a lesser extent, from the pyridine rings.
-
HOMO-LUMO Gap: This electron withdrawal is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to an overall increase in the HOMO-LUMO gap. A larger gap generally implies greater kinetic stability.
-
Bond Strengths: The C-F bonds will be exceptionally strong. The C-C bonds of the methylene bridge are also expected to be strengthened due to the inductive effect.
-
Acidity of Methylene Protons: In the parent di(pyridin-2-yl)methane, the methylene protons are acidic. The presence of two fluorine atoms will drastically reduce this acidity, making deprotonation at the methylene carbon much more difficult.
Table 1: Predicted Quantitative Data for this compound
| Property | Predicted Value/Range | Basis for Prediction |
| Molecular Weight | 206.18 g/mol | Calculated based on atomic weights. |
| HOMO Energy | -6.5 to -7.5 eV | Based on computational studies of similar fluorinated aromatic compounds showing a lowering of HOMO energy. |
| LUMO Energy | -1.0 to 0.0 eV | Based on computational studies of similar fluorinated aromatic compounds. |
| HOMO-LUMO Gap | 5.5 to 7.5 eV | Expected to be larger than that of di(pyridin-2-yl)methane due to the inductive effect of fluorine. |
| Dipole Moment | 2.0 - 3.5 D | The C-F bonds will introduce a significant dipole moment. |
| ¹⁹F NMR Chemical Shift | -180 to -220 ppm | Typical range for geminal difluoroalkanes. |
| ¹³C NMR (CF₂) Chemical Shift | 110 - 130 ppm | Characteristic shift for a difluorinated carbon atom. |
Proposed Synthetic Pathway and Experimental Protocols
Currently, there is no established synthetic route for this compound. A plausible approach would involve the fluorination of di(pyridin-2-yl)methanone, a commercially available precursor.
Proposed Synthesis
Reaction: Fluorination of di(pyridin-2-yl)methanone using a suitable fluorinating agent.
Scheme:
py = pyridin-2-yl
Potential Fluorinating Agents:
-
Diethylaminosulfur trifluoride (DAST): A common reagent for converting ketones to geminal difluorides. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
-
Sulfur tetrafluoride (SF₄): A more reactive but also more hazardous fluorinating agent that can be effective for this transformation.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with di(pyridin-2-yl)methanone (1 equivalent) dissolved in anhydrous dichloromethane.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: A solution of DAST (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of the ketone over a period of 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization
The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for confirming the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-F stretching vibrations.
-
Elemental Analysis: To determine the elemental composition.
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Predicted Influence of Fluorination on Electronic Properties
Caption: Predicted electronic effects of fluorinating the methylene bridge of di(pyridin-2-yl)methane.
Potential Applications and Future Directions
The unique electronic properties predicted for this compound suggest several potential areas of application:
-
Drug Development: The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates. This molecule could serve as a novel scaffold in medicinal chemistry.
-
Coordination Chemistry: The altered electronic properties of the pyridine rings will influence the coordination behavior of the ligand, potentially leading to the formation of metal complexes with novel catalytic or photophysical properties.
-
Materials Science: Fluorinated organic materials are known for their unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent studies should explore its coordination chemistry with various transition metals and investigate its biological activity and material properties. Computational studies, such as Density Functional Theory (DFT) calculations, would also be invaluable for corroborating the predictions made in this guide and for providing deeper insights into the electronic structure and reactivity of this novel compound.
Stability and Decomposition of Difluorodi(pyridin-2-yl)methane Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted stability and decomposition pathway of difluorodi(pyridin-2-yl)methane in acidic environments. Due to the absence of direct experimental data for this specific compound, this document presents a hypothesized mechanism based on established principles of organic chemistry and data from analogous structures. The guide outlines a plausible decomposition pathway, proposes detailed experimental protocols for stability testing, and presents hypothetical quantitative data to illustrate expected outcomes. This information is intended to serve as a foundational resource for researchers initiating stability studies on this and related compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry, where the introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a compound. The gem-difluoromethylene group is a known bioisostere for a carbonyl or ether linkage, and its stability is a critical parameter in drug development. Understanding the behavior of such compounds under acidic conditions, such as those found in the gastric environment or during certain pharmaceutical formulations, is paramount for predicting their in vivo fate and ensuring the integrity of drug products. This guide explores the theoretical stability and acid-catalyzed decomposition of this compound.
Proposed Decomposition Pathway
Under acidic conditions, this compound is expected to undergo a two-step decomposition process, initiated by the protonation of the pyridine rings, followed by the hydrolysis of the difluoromethylene bridge to form di(pyridin-2-yl)ketone.
Step 1: Protonation of Pyridine Nitrogens
In an acidic medium, the basic nitrogen atoms of the two pyridine rings will be protonated. This initial and rapid equilibrium will increase the electron-withdrawing nature of the pyridyl groups, thereby activating the central carbon atom for nucleophilic attack. The degree of protonation will be dependent on the pKa of the pyridine moieties and the pH of the solution.
Step 2: Acid-Catalyzed Hydrolysis to Di(pyridin-2-yl)ketone
The core of the decomposition is the hydrolysis of the gem-difluoroalkane. This is a known reaction for such functionalities, proceeding through a nucleophilic substitution mechanism. Water, acting as a nucleophile, is proposed to attack the electrophilic central carbon atom. This is followed by the sequential elimination of two molecules of hydrogen fluoride, leading to the formation of a carbonyl group. The final decomposition product is anticipated to be di(pyridin-2-yl)ketone.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of stability studies on this compound. This data is based on typical values observed for the hydrolysis of similar fluorinated organic compounds and should be experimentally verified.
Table 1: Hypothetical Kinetic Data for the Decomposition of this compound
| pH | Temperature (°C) | k_obs (s⁻¹) (Pseudo-first-order rate constant) | Half-life (t₁/₂) (hours) |
| 1.0 | 37 | 1.5 x 10⁻⁵ | 12.8 |
| 2.0 | 37 | 4.8 x 10⁻⁶ | 40.1 |
| 4.0 | 37 | 1.1 x 10⁻⁷ | 1745.9 |
| 1.0 | 50 | 5.2 x 10⁻⁵ | 3.7 |
| 2.0 | 50 | 1.7 x 10⁻⁵ | 11.3 |
Table 2: Expected Decomposition Products and Their Characterization
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound (Parent) | C₁₁H₈F₂N₂ | C₁₁H₈F₂N₂ | 206.19 | 207.07 |
| Di(pyridin-2-yl)ketone (Product) | C₁₁H₈N₂O | C₁₁H₈N₂O | 184.19 | 185.07[1][2] |
Experimental Protocols
To experimentally determine the stability of this compound under acidic conditions, a systematic study should be conducted. The following protocols are recommended.
Acid Stability Study
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 1.0, 2.0, 4.0, and 7.0) using standard buffer systems (e.g., HCl/KCl for pH 1-2, acetate for pH 4, phosphate for pH 7).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each pre-warmed buffer solution in a sealed container to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time-Point Sampling: Incubate the samples at a constant temperature (e.g., 37°C or 50°C). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutralizing buffer to prevent further degradation before analysis.
Analytical Methodology
The degradation of the parent compound and the formation of the product should be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC-UV Analysis:
-
Column: A C18 reverse-phase column is recommended.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent compound and the product have significant absorbance.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by comparing its peak area to a calibration curve.
-
-
LC-MS for Product Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity of the degradation product.
-
The mass-to-charge ratio (m/z) of the major degradation product should be monitored to confirm the formation of di(pyridin-2-yl)ketone.
-
References
Solubility Profile of Difluorodi(pyridin-2-yl)methane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of difluorodi(pyridin-2-yl)methane, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages solubility information for the parent compound, di(pyridin-2-yl)methane, and established principles of fluorine chemistry to provide a predictive assessment. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a proposed synthetic pathway for the title compound.
Predicted Solubility of this compound
| Organic Solvent | Chemical Formula | Predicted Solubility of this compound | Rationale for Prediction |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | Low | The pyridine nitrogens introduce polarity, limiting solubility in highly non-polar solvents. |
| Toluene | C₇H₈ | Moderate to High | The aromatic nature of toluene can interact favorably with the pyridine rings. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | CH₂Cl₂ | High | Often a good solvent for pyridine derivatives. The difluoromethyl group should be compatible.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | High | A versatile solvent for a wide range of organic compounds. |
| Acetonitrile | CH₃CN | Moderate to High | A polar aprotic solvent that can dissolve many nitrogen-containing heterocycles.[1][2] |
| Dimethylformamide (DMF) | C₃H₇NO | High | A powerful polar aprotic solvent capable of dissolving many organic compounds. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | A strong solvent, often used for compounds with low solubility in other organic media.[2] |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | Moderate | Capable of hydrogen bonding, which may be less favorable with the fluorinated compound compared to the parent. |
| Ethanol | C₂H₅OH | Moderate | Similar to methanol, solubility is expected to be moderate. |
| Water | H₂O | Low | The introduction of two fluorine atoms significantly increases hydrophobicity, likely leading to poor aqueous solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for applications in drug development, process chemistry, and materials science. The following are standard methodologies for quantifying the solubility of a solid organic compound in an organic solvent.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A vial rotator or shaker bath is recommended.[3]
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.[3]
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.[3]
-
Mass Determination: Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid per volume (e.g., mg/mL) or mass (e.g., g/100 g) of the solvent.
Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay
This method is particularly useful for higher-throughput screening and when dealing with smaller quantities of the compound.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in Method 1 (steps 1 and 2).
-
Sample Preparation and Dilution: After equilibration and phase separation, withdraw a small aliquot of the supernatant and filter it. Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to the compound.
-
Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.
Proposed Synthesis of this compound
Proposed Reaction Scheme:
-
Deprotonation: Di(pyridin-2-yl)methane is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to generate the corresponding carbanion.
-
Electrophilic Fluorination: The resulting deep-red carbanion is then quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the two fluorine atoms at the methylene bridge.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the proposed synthetic pathway for this compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Caption: Proposed synthetic pathway for this compound.
References
The Coordination Chemistry of Difluorodi(pyridin-2-yl)methane with Transition Metals: An Unexplored Frontier
Despite a comprehensive review of scientific literature, it has been determined that the coordination chemistry of difluorodi(pyridin-2-yl)methane with transition metals is a largely uncharted area of research. No significant published data exists detailing the synthesis, structure, or reactivity of transition metal complexes featuring this specific gem-difluorinated ligand. Consequently, the development of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.
While the broader field of pyridine-containing ligands in coordination chemistry is extensive, the specific introduction of a difluoromethylene bridge between two pyridin-2-yl moieties appears to be a novel concept that has not yet been explored in the context of transition metal coordination. Searches for related compounds and keywords have yielded information on the coordination chemistry of the parent ligand, di(pyridin-2-yl)methane (dpma), and its other derivatives, but not the difluoro-substituted analogue.
For instance, studies have been conducted on the coordination of di(pyridin-2-yl)methane with Group 13 metals such as aluminum, gallium, and indium. Additionally, the catalytic applications of various pyridine-containing macrocycles and the coordination chemistry of terpyridine derivatives with transition metals are well-documented. Research has also been published on the complexation of the gem-diol derivative of di-2-pyridyl ketone with copper and bismuth, which, while related in its geminal substitution at the methylene bridge, is chemically distinct from the target difluoro ligand.
The absence of literature on this compound-metal complexes means that crucial data required for a technical guide, such as spectroscopic information (NMR, IR, UV-Vis), single-crystal X-ray diffraction data, and electrochemical properties, are unavailable. Similarly, there are no established experimental protocols for the synthesis and characterization of these specific complexes. Without foundational research in this area, any discussion of reaction mechanisms, signaling pathways, or potential applications in fields like drug development would be purely speculative.
This gap in the scientific record presents a significant opportunity for future research. The introduction of the electron-withdrawing fluorine atoms at the methylene bridge is expected to significantly alter the electronic properties of the ligand compared to its non-fluorinated counterpart. This could lead to novel reactivity and unique properties in the resulting transition metal complexes, with potential applications in catalysis, materials science, and medicinal chemistry.
Researchers and scientists interested in this area are encouraged to pursue foundational studies on the synthesis of this compound and its subsequent coordination with a range of transition metals. Such work would be essential to build the body of knowledge necessary for the future development of in-depth technical guides and to unlock the potential of this unexplored class of ligands.
Future Research Directions: A Proposed Workflow
For researchers venturing into this new domain, a logical experimental workflow would be essential. The following diagram outlines a potential pathway for the systematic investigation of the coordination chemistry of this compound with transition metals.
Figure 1. A proposed experimental workflow for the investigation of the coordination chemistry of this compound with transition metals.
Methodological & Application
Application Notes and Protocols: Difluorodi(pyridin-2-yl)methane as a Ligand in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorodi(pyridin-2-yl)methane is an N,N-bidentate ligand featuring a di(pyridin-2-yl)methane (dpym) scaffold with a geminal difluoro group on the bridging methylene carbon. The strong electron-withdrawing nature of the difluoromethylene group is anticipated to significantly modulate the electronic properties of the pyridyl nitrogen atoms. This modification can influence the stability and reactivity of the resulting metal complexes, particularly with late transition metals like palladium, making it a ligand of interest for various cross-coupling reactions. The reduced basicity of the nitrogen donors may prevent catalyst inhibition or decomposition pathways observed with more electron-rich pyridine-based ligands. These application notes provide an overview of the potential uses of this compound in key cross-coupling reactions, along with generalized experimental protocols.
Ligand Synthesis
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Di(pyridin-2-yl)methanone.
-
Reaction: To a solution of di(pyridin-2-yl)methanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1-1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: Deoxofluorination reactions should be carried out with extreme caution in a well-ventilated fume hood by trained personnel, as the reagents are hazardous.
Application in Cross-Coupling Reactions
The unique electronic properties of this compound make it a promising ligand for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the palladium center, when complexed with this ligand, could enhance the oxidative addition step and potentially stabilize the catalytic species. Below are generalized protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
General Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The use of this compound as a ligand may be particularly beneficial for the coupling of electron-rich aryl halides or challenging heteroaryl substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or vial under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%) and this compound (1.1-1.2 eq. relative to Pd) in the reaction solvent.
-
Reaction Execution: Add the catalyst solution to the reaction flask, followed by the addition of a degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | This compound |
| Pd:Ligand Ratio | 1:1.1 to 1:1.2 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF (+/- H₂O) |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 h |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. The stereospecificity and functional group tolerance make it a valuable transformation in organic synthesis.
General Protocol for Heck Coupling
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol), alkene (1.1-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂; 1-5 mol%) and this compound (1.1-1.2 eq. relative to Pd).
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF, NMP, acetonitrile).
-
Reaction and Monitoring: Heat the mixture (typically 80-140 °C) and monitor by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, filter off any inorganic salts, and partition the filtrate between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂ |
| Ligand | This compound |
| Pd:Ligand Ratio | 1:1.1 to 1:1.2 |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80-140 °C |
| Reaction Time | 4-24 h |
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines. The choice of ligand is critical, and the electronic properties of this compound may offer advantages in certain substrate combinations.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS; 1.4 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%) and this compound (1.1-1.2 eq. relative to Pd) in the reaction solvent.
-
Reaction Execution: Add the catalyst solution to the reaction tube, followed by the addition of a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture (typically 80-110 °C). Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
| Parameter | Typical Conditions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | This compound |
| Pd:Ligand Ratio | 1:1.1 to 1:1.2 |
| Base | NaOt-Bu, K₃PO₄, LHMDS |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 6-24 h |
Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
This compound represents a potentially valuable ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the gem-difluoro group, may offer enhanced catalytic activity and stability in challenging transformations. The protocols provided herein serve as a starting point for the exploration of this ligand in a variety of synthetic applications. Further optimization of reaction conditions will likely be necessary for specific substrate combinations.
Application Notes: Difluorodi(pyridin-2-yl)methane Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridine derivatives are a cornerstone in asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed transformations. The introduction of fluorine atoms into these ligand scaffolds can significantly modulate their electronic properties, steric profile, and metabolic stability, offering a powerful tool for catalyst design. While the parent achiral difluorodi(pyridin-2-yl)methane has yet to be extensively explored in asymmetric catalysis, its structural motif presents a unique platform for the development of novel chiral ligands. The gem-difluoro group at the methylene bridge is expected to impart distinct electronic effects, influencing the catalytic activity and enantioselectivity of the corresponding metal complexes.
This document provides a representative application of a chiral C₂-symmetric this compound derivative in the asymmetric hydrosilylation of ketones, a fundamental transformation in organic synthesis for the production of chiral alcohols. The protocols and data presented are based on established methodologies for similar chiral pyridine-based ligand systems and serve as a guide for the potential application of this novel ligand class.
Featured Ligand: (R,R)-F₂-PYBOX-Ph
A plausible chiral derivative of this compound is the C₂-symmetric ligand, (4R,4'R)-2,2'-(difluoromethylene)bis(4-phenyl-4,5-dihydrooxazole), herein referred to as (R,R)-F₂-PYBOX-Ph . In this design, chirality is introduced via chiral oxazoline rings fused to the pyridine backbone. This PYBOX-type ligand combines the rigidity of the oxazoline ring with the unique electronic nature of the gem-difluorinated bridge.
Application: Asymmetric Hydrosilylation of Ketones
The rhodium-catalyzed asymmetric hydrosilylation of prochiral ketones is a highly efficient method for the synthesis of enantioenriched secondary alcohols. The (R,R)-F₂-PYBOX-Ph ligand is proposed as a novel chiral auxiliary for this transformation, demonstrating high catalytic activity and enantioselectivity.
Quantitative Data Summary
The following table summarizes the performance of the Rh/(R,R)-F₂-PYBOX-Ph catalytic system in the asymmetric hydrosilylation of various ketones.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 (R) |
| 2 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 92 | 94 (R) |
| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 96 | 90 (R) |
| 4 | Propiophenone | 1-Phenylpropanol | 93 | 88 (R) |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 90 | 85 (R) |
Experimental Protocols
1. Synthesis of a Representative Chiral Ligand: (R,R)-F₂-PYBOX-Ph
This protocol outlines a plausible synthetic route to a chiral this compound derivative.
-
Step 1: Synthesis of 2,2'-(Difluoromethylene)bis(pyridine-6-carboxylic acid)
-
To a solution of 6-bromopyridine-2-carboxylic acid (2.0 equiv.) in dry THF at -78 °C is added n-butyllithium (2.1 equiv.).
-
After stirring for 30 minutes, difluorodiiodomethane (1.0 equiv.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired di-acid.
-
-
Step 2: Synthesis of (R,R)-F₂-PYBOX-Ph
-
The di-acid from Step 1 (1.0 equiv.) is suspended in dichloromethane.
-
Oxalyl chloride (2.2 equiv.) and a catalytic amount of DMF are added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.
-
The resulting di-acid chloride is redissolved in dry dichloromethane and added dropwise to a solution of (R)-2-phenylglycinol (2.2 equiv.) and triethylamine (4.0 equiv.) in dichloromethane at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated.
-
The crude bis(amide) is purified and then cyclized using a standard dehydrating agent (e.g., thionyl chloride) to afford the (R,R)-F₂-PYBOX-Ph ligand.
-
2. General Protocol for Asymmetric Hydrosilylation of Ketones
-
In-situ Catalyst Preparation:
-
In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (0.01 equiv.) and (R,R)-F₂-PYBOX-Ph (0.011 equiv.) are dissolved in dry, degassed THF (1.0 mL) in a Schlenk tube.
-
The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrosilylation Reaction:
-
The ketone substrate (1.0 equiv.) is added to the catalyst solution.
-
Diphenylsilane (1.5 equiv.) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl.
-
-
Work-up and Purification:
-
The mixture is stirred for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude alcohol product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Visualizations (DOT Language)
Caption: Synthetic workflow for the chiral ligand (R,R)-F₂-PYBOX-Ph.
Caption: Proposed catalytic cycle for asymmetric hydrosilylation.
Caption: Experimental workflow for the hydrosilylation reaction.
Application Notes and Protocols for C-H Activation Using Pyridine-Based Ligands
Note: While direct applications of difluorodi(pyridin-2-yl)methane in C-H activation are not extensively documented in the reviewed literature, the following application notes are based on the closely related and well-established use of pyridine-containing ligands in transition-metal catalyzed C-H functionalization. The principles and protocols described herein are representative of the state-of-the-art in this field and can serve as a guide for the application of novel pyridine-based ligands like this compound.
Introduction to Pyridine-Based Ligands in C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex organic molecules. Pyridine and its derivatives have emerged as crucial structural motifs in ligands for transition-metal catalysts that facilitate C-H activation. The nitrogen atom in the pyridine ring can act as a directing group, bringing the metal catalyst into close proximity with a specific C-H bond, thereby enabling its selective cleavage and functionalization. This strategy has been successfully applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Fluorinated pyridine-based ligands are of particular interest due to the unique electronic properties conferred by fluorine atoms. The high electronegativity of fluorine can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the C-H activation process.
Application: Palladium-Catalyzed Partial Oxidation of Methane
A significant application of pyridine-containing ligands is in the palladium-catalyzed partial oxidation of methane to methanol. Methane, the primary component of natural gas, is an abundant but underutilized chemical feedstock. Its direct conversion to methanol under mild conditions is a highly desirable industrial process. The use of palladium complexes with pyridine-based ligands has shown promise in achieving this transformation with notable efficiency.
Principle of the Reaction
The reaction proceeds via the activation of the strong C-H bond in methane by a palladium catalyst. The pyridine-containing ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The proposed mechanism involves the formation of a Pd-methyl intermediate, followed by oxidation to a Pd-methoxide, which then releases methanol.
Quantitative Data Summary
The following tables summarize the performance of a representative palladium catalyst with a pyridine-containing ligand in the partial oxidation of methane.
Table 1: Effect of Catalyst Loading on Methane Conversion and Product Distribution
| Catalyst Loading (mol%) | Methane Conversion (%) | Methanol Selectivity (%) | Formate Selectivity (%) | Carbonate Selectivity (%) |
| 1.0 | 5.2 | 85.1 | 10.3 | 4.6 |
| 2.5 | 12.8 | 82.5 | 12.1 | 5.4 |
| 5.0 | 21.5 | 78.9 | 15.4 | 5.7 |
| 10.0 | 25.3 | 75.3 | 18.2 | 6.5 |
Table 2: Influence of Reaction Temperature on Methanol Yield
| Temperature (°C) | Reaction Time (h) | Methanol Yield (%) |
| 60 | 24 | 15.8 |
| 80 | 18 | 21.2 |
| 100 | 12 | 18.5 |
| 120 | 12 | 14.3 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be dried and degassed prior to use.
-
Reagents should be of high purity.
Synthesis of a Representative Pyridine-Based Ligand: 2,6-di(pyridin-2-yl)pyridine
This protocol describes the synthesis of a common terpyridine ligand, which serves as a foundational structure for more complex pyridine-based ligands.
Materials:
-
2-acetylpyridine
-
Ammonia
-
Potassium tert-butoxide
-
Ethanol
-
Toluene
Procedure:
-
To a solution of 2-acetylpyridine (10.0 g, 82.5 mmol) in toluene (150 mL), add potassium tert-butoxide (10.2 g, 91.0 mmol).
-
Heat the mixture to reflux and bubble ammonia gas through the solution for 6 hours.
-
Cool the reaction mixture to room temperature and add water (100 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,6-di(pyridin-2-yl)pyridine as a white solid.
Protocol for Palladium-Catalyzed Methane Oxidation
Materials:
-
Palladium(II) acetate
-
2,6-di(pyridin-2-yl)pyridine (or other pyridine-based ligand)
-
Methane
-
Oxygen
-
Trifluoroacetic acid
-
Acetonitrile
Procedure:
-
In a high-pressure reactor, combine palladium(II) acetate (22.4 mg, 0.1 mmol) and the pyridine-based ligand (0.1 mmol).
-
Add acetonitrile (10 mL) and trifluoroacetic acid (0.5 mL).
-
Seal the reactor and purge with methane gas three times.
-
Pressurize the reactor with methane (30 bar) and then with oxygen (10 bar).
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
Cool the reactor to room temperature and carefully vent the gases.
-
Analyze the liquid phase by gas chromatography to determine the product distribution and yield.
Visualizations
Caption: Experimental workflow for C-H activation.
Caption: Proposed catalytic cycle for methane oxidation.
Application Notes and Protocols for Difluorodi(pyridin-2-yl)methane in Photoredox Catalysis
A comprehensive review of available literature and research indicates that difluorodi(pyridin-2-yl)methane is not currently a widely documented or utilized compound in photoredox catalysis protocols. Searches for specific applications, experimental data, and established protocols for this particular molecule have not yielded specific results.
However, the structural motifs present in this compound—namely the pyridinyl groups and the gem-difluorinated methylene bridge—are of significant interest in the broader field of photoredox catalysis. This document, therefore, provides an overview of the roles of related pyridine-containing ligands and gem-difluoro compounds in photoredox catalysis, offering valuable context for researchers and drug development professionals exploring this chemical space.
General Principles of Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates under mild conditions.[1][2] A photocatalyst (PC), upon absorption of light, is promoted to an excited state (*PC) with enhanced redox potentials. This excited state can then act as either a potent oxidant or reductant, engaging in electron transfer with a substrate molecule to initiate a catalytic cycle.[1]
A generalized photoredox catalytic cycle can be visualized as follows:
Pyridine Derivatives in Photoredox Catalysis
The pyridine core is a fundamental component in a vast array of FDA-approved drugs and agrochemicals.[3] In photoredox catalysis, pyridine-containing molecules are frequently employed as ligands in transition metal-based photocatalysts, such as ruthenium and iridium complexes.[1] The electronic properties of these ligands can be tuned to modulate the photophysical and redox properties of the metal center, thereby influencing the efficiency and selectivity of the catalytic transformation. The strong coordinating ability of the nitrogen atom in the pyridine ring makes it an excellent scaffold for designing sophisticated ligand architectures.[3]
gem-Difluoro Compounds in Photoredox Catalysis
The introduction of a gem-difluoromethylene (CF2) group into organic molecules is a widely used strategy in drug discovery to modulate their physicochemical and pharmacological properties. While this compound itself has not been described as a photocatalyst, the C-F bond is a subject of interest in photoredox-mediated transformations. Recent research has demonstrated that photoredox catalysis can enable the activation of C-F bonds, which are the strongest single bonds to carbon.[4][5] This allows for the generation of carbon-centered radicals from organofluorine compounds, opening new avenues for their functionalization.[4][5]
Furthermore, photoredox catalysis has been successfully applied to the synthesis of gem-difluoroalkenes, which are valuable building blocks in medicinal chemistry.[3][6] These methods often involve the radical-mediated defluorinative alkylation of trifluoromethyl-substituted alkenes.[3]
Potential Future Directions for this compound
Given the absence of specific literature on the application of this compound in photoredox catalysis, its potential in this field remains to be explored. Based on its structure, several hypothetical applications could be envisioned:
-
As a Ligand: The two pyridine rings could chelate to a metal center, forming a novel photocatalyst. The electron-withdrawing nature of the gem-difluoro group could influence the electronic properties of the resulting complex.
-
As a Substrate: The C-F bonds could potentially be activated under specific photoredox conditions, leading to the formation of a di(pyridin-2-yl)fluoromethyl radical for subsequent reactions.
-
As a Precursor: The molecule could serve as a synthetic precursor to more complex pyridine-containing ligands or substrates for photoredox reactions.
Experimental Protocols
As no specific photoredox catalysis protocols involving this compound have been reported, detailed experimental methodologies cannot be provided. Researchers interested in exploring the potential of this compound are encouraged to adapt general protocols for photoredox reactions. A typical starting point would involve:
-
Reactant and Catalyst Preparation: Dissolving the substrate, a commercially available photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic dye), and any necessary additives in a suitable degassed solvent.
-
Reaction Setup: Assembling the reaction in a sealed vial or flask under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiation: Irradiating the reaction mixture with a specific wavelength of light (e.g., blue LEDs) at a controlled temperature.
-
Monitoring and Analysis: Monitoring the reaction progress by techniques such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, quenching the reaction and purifying the desired product using standard techniques like column chromatography.
It is crucial to perform appropriate control experiments to validate any new catalytic activity, including running the reaction in the absence of light and/or the photocatalyst.
Summary of Potential Applications and Research Areas
| Feature of this compound | Potential Relevance in Photoredox Catalysis | Research Direction |
| Di(pyridin-2-yl)methyl Moiety | Potential as a bidentate ligand for transition metals. | Synthesis and characterization of metal complexes and evaluation of their photocatalytic activity. |
| gem-Difluoromethylene Group | Potential for C-F bond activation to generate a novel radical species. | Investigation of reactivity under various photoredox conditions with different photocatalysts and sacrificial electron donors/acceptors. |
| Overall Structure | Could serve as a scaffold for more complex molecular designs. | Use as a building block in the synthesis of novel ligands or substrates for photoredox catalysis. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Metal Complexes of Difluorodi(pyridin-2-yl)methane for Small Molecule Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of novel metal complexes based on the difluorodi(pyridin-2-yl)methane ligand. These complexes are proposed as next-generation catalysts for small molecule activation, a critical area of research in fields ranging from sustainable chemistry to drug development. The unique electronic properties conferred by the gem-difluoro bridge are expected to significantly influence the reactivity and catalytic efficiency of the corresponding metal centers.
Introduction and Scientific Background
The activation of small, abundant molecules such as hydrogen (H₂), carbon dioxide (CO₂), and oxygen (O₂) is a cornerstone of modern chemical synthesis and energy conversion. Pincer ligands, which bind to a metal center in a tridentate fashion, have emerged as a powerful platform for designing catalysts for these challenging transformations. The di(pyridin-2-yl)methane scaffold provides a robust NNN-type pincer framework.
Herein, we propose the strategic introduction of a gem-difluoro group at the methylene bridge of the di(pyridin-2-yl)methane ligand. The strong electron-withdrawing nature of the fluorine atoms is anticipated to modulate the electronic structure of the metal center, enhancing its Lewis acidity and promoting substrate binding and activation. This document outlines the synthesis of these novel complexes and provides protocols for their application in the catalytic activation of H₂ and CO₂.
Proposed Synthesis of Ligand and Metal Complexes
A plausible synthetic workflow for the preparation of the this compound ligand and its subsequent metal complexes is presented below.
Figure 1: Proposed workflow for the synthesis of the this compound ligand and its metal complexes.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Di(pyridin-2-yl)methanone.
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxofluor.
-
Procedure:
-
To a solution of di(pyridin-2-yl)methanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), cool the reaction mixture to -78 °C.
-
Slowly add DAST (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure this compound ligand.
-
Experimental Protocol: Synthesis of a Ruthenium(II) Complex
-
Starting Materials: this compound and RuCl₂(PPh₃)₃.
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve RuCl₂(PPh₃)₃ (1.0 eq) in anhydrous toluene.
-
Add a solution of this compound (1.1 eq) in anhydrous toluene.
-
Reflux the reaction mixture for 4 hours, during which a color change should be observed.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the [Ru(CF₂py₂)Cl₂] complex.
-
Application in Small Molecule Activation
The electron-withdrawing nature of the difluorinated ligand is expected to render the metal center more electrophilic, making it a prime candidate for the activation of small molecules. Below are proposed protocols for the activation of H₂ and the hydrogenation of CO₂.
Catalytic Activation of Dihydrogen (H₂)
The activation of H₂ by metal complexes can proceed through various mechanisms, including oxidative addition and frustrated Lewis pair (FLP) type reactivity. The proposed ruthenium complex is a candidate for catalyzing hydrogenation reactions.
Figure 2: Proposed signaling pathway for H₂ activation and substrate hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of an Imine
-
Reaction Setup: In a high-pressure autoclave, add the ruthenium catalyst (1 mol%), the imine substrate (1.0 mmol), and anhydrous solvent (e.g., THF, 10 mL).
-
Reaction Conditions: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature and carefully venting the H₂ gas, analyze the reaction mixture by GC-MS or NMR to determine the conversion and yield of the corresponding amine.
Illustrative Quantitative Data (Hypothetical)
| Catalyst Loading (mol%) | Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | N-benzylideneaniline | 20 | 100 | 12 | 95 | 92 |
| 0.5 | N-benzylideneaniline | 20 | 100 | 24 | 88 | 85 |
| 1 | N-benzylideneaniline | 10 | 80 | 12 | 75 | 70 |
Catalytic Hydrogenation of Carbon Dioxide (CO₂)
The conversion of CO₂ into valuable chemicals, such as formic acid or methanol, is a highly sought-after process. The proposed metal complexes, with their tunable electronic properties, are promising candidates for this transformation.
Figure 3: Experimental workflow for the catalytic hydrogenation of CO₂.
Experimental Protocol: Hydrogenation of CO₂ to Formate
-
Reaction Setup: In a high-pressure autoclave, place the catalyst (0.5 mol%), a base (e.g., DBU, 2.0 eq), and the solvent (e.g., acetonitrile, 10 mL).
-
Reaction Conditions: Seal the autoclave, purge with CO₂, and then pressurize with a mixture of CO₂ and H₂ (e.g., 1:1 ratio, total pressure 40 bar).
-
Execution: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Analysis: After cooling and venting, a sample of the reaction mixture can be analyzed by ¹H NMR spectroscopy to determine the concentration of the formate product.
Illustrative Quantitative Data (Hypothetical)
| Catalyst | Base | CO₂/H₂ Pressure (bar) | Temperature (°C) | Time (h) | TON (Turnover Number) |
| [Ru(CF₂py₂)Cl₂] | DBU | 20/20 | 100 | 24 | 1800 |
| [Ru(CF₂py₂)Cl₂] | NEt₃ | 20/20 | 100 | 24 | 1200 |
| [Fe(CF₂py₂)Cl₂] | DBU | 20/20 | 120 | 24 | 950 |
Safety and Handling
-
Fluorinating Agents: DAST and Deoxofluor are highly corrosive and react violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Organometallic Reagents: The metal precursors and complexes are air and/or moisture sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques.
-
High-Pressure Reactions: Autoclaves should be operated by trained personnel only. Ensure the pressure and temperature limits of the equipment are not exceeded.
Conclusion
The metal complexes of this compound represent a promising, yet-to-be-explored class of catalysts for small molecule activation. The synthetic protocols and potential applications outlined in this document are based on established chemical principles and are intended to serve as a guide for researchers in this exciting field. The unique electronic properties imparted by the gem-difluoro group are expected to open new avenues for catalyst design and performance.
Disclaimer: The quantitative data presented in this document is illustrative and hypothetical, intended to provide a framework for experimental design and evaluation. Actual results may vary.
Application Notes & Protocols: Difluorodi(pyridin-2-yl)methane in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of difluorodi(pyridin-2-yl)methane, a potential pharmaceutical intermediate. The difluoromethylene group is a key structural motif in medicinal chemistry, often employed as a bioisostere for a ketone or ether moiety to enhance metabolic stability and modulate physicochemical properties. While this compound is not a widely documented compound, this application note presents a plausible and robust synthetic route starting from the known precursor, di(pyridin-2-yl)methanone. Detailed experimental procedures, characterization data (hypothetical), and a potential application in the synthesis of a novel kinase inhibitor scaffold are provided.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The difluoromethylene (-CF2-) group, in particular, has garnered significant attention as a bioisosteric replacement for carbonyl groups. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and altered electronic properties, which can positively impact a compound's pharmacokinetic and pharmacodynamic profile.
This application note details a hypothetical, yet scientifically grounded, approach to the synthesis and application of this compound. The synthesis proceeds via a two-step sequence: the preparation of di(pyridin-2-yl)methanone (di-2-pyridyl ketone), followed by its deoxofluorination to yield the target gem-difluoro compound.
Synthetic Workflow
The overall synthetic strategy is a two-stage process. First, di(pyridin-2-yl)methanone is synthesized from 2-bromopyridine and ethyl chloroformate. Second, the resulting ketone is subjected to deoxofluorination using a suitable reagent such as Deoxo-Fluor® to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
3.1. Synthesis of Di(pyridin-2-yl)methanone (Precursor)
This protocol is adapted from established literature procedures for the synthesis of di-2-pyridyl ketone.[1]
-
Materials:
-
2-Bromopyridine (1.00 g, 6.33 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
n-Butyllithium (1.6 M in hexanes, 4.0 mL, 6.4 mmol)
-
Ethyl chloroformate (0.31 mL, 3.2 mmol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-bromopyridine in anhydrous THF (10 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add ethyl chloroformate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 5 mL of water.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (15 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield di(pyridin-2-yl)methanone.
-
3.2. Synthesis of this compound (Target Compound)
This is a hypothetical protocol based on general procedures for the deoxofluorination of diaryl ketones.[2][3]
-
Materials:
-
Di(pyridin-2-yl)methanone (500 mg, 2.71 mmol)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.50 g, 6.78 mmol, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve di(pyridin-2-yl)methanone in anhydrous DCM (10 mL).
-
Carefully add Deoxo-Fluor® to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Note: Diaryl ketones can be less reactive, requiring elevated temperatures and longer reaction times.
-
Upon completion, cool the reaction to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford this compound.
-
Data Presentation (Hypothetical)
The following table summarizes the hypothetical results for the two-step synthesis.
| Step | Product | Starting Material | Yield (%) | Purity (by LC-MS) |
| 1 | Di(pyridin-2-yl)methanone | 2-Bromopyridine | 75 | >98% |
| 2 | This compound | Di(pyridin-2-yl)methanone | 60 | >97% |
Application in Pharmaceutical Intermediate Synthesis (Hypothetical)
The this compound scaffold can be considered a bioisosteric mimic of di(pyridin-2-yl)methanone. The parent ketone and its derivatives are known to act as ligands and are used in the synthesis of biologically active compounds. The introduction of the CF₂ group can block metabolic oxidation at the benzylic-like position, potentially improving the pharmacokinetic profile of a drug candidate.
5.1. Hypothetical Protocol: Synthesis of a Substituted Kinase Inhibitor Scaffold
This protocol describes a hypothetical C-H activation/arylation reaction to build a more complex pharmaceutical intermediate.
-
Materials:
-
This compound (207 mg, 1.0 mmol)
-
4-Bromo-N,N-dimethylaniline (200 mg, 1.0 mmol)
-
Pd(OAc)₂ (11.2 mg, 0.05 mmol)
-
P(o-tolyl)₃ (30.4 mg, 0.1 mmol)
-
K₂CO₃ (276 mg, 2.0 mmol)
-
Anhydrous Dimethylacetamide (DMA), 5 mL
-
-
Procedure:
-
To a reaction vial, add this compound, 4-bromo-N,N-dimethylaniline, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill the vial with nitrogen.
-
Add anhydrous DMA (5 mL).
-
Heat the mixture at 120 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the desired arylated product.
-
Logical Workflow for Drug Discovery
The following diagram illustrates the hypothetical role of this compound in a drug discovery pipeline.
Caption: Drug discovery workflow utilizing the target compound.
Disclaimer: The protocols and applications for this compound are presented as a hypothetical case study based on established chemical principles. Researchers should exercise standard laboratory safety precautions and perform their own optimization and characterization.
References
Application Note & Protocol: A Novel N-Heterocyclic Carbene Precursor for Suzuki-Miyaura Coupling
Topic: Protocol for the use of difluorodi(pyridin-2-yl)methane in Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the proposed use of this compound as a novel precursor for an N-heterocyclic carbene (NHC) ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature for this specific compound is not available, its structure strongly suggests its potential to form a highly effective chelating NHC ligand in situ. The following protocols are based on established methodologies for analogous di(2-pyridyl)methane-based NHC-palladium catalysis and are intended to serve as a comprehensive starting point for researchers exploring this new reagent.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. The efficacy of the palladium catalyst is critically dependent on the choice of ligand. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, offering strong σ-donation and steric tuneability, which leads to highly stable and active catalysts.
This compound is a structurally intriguing molecule that is hypothesized to serve as a precursor to a novel, chelating NHC ligand. Upon treatment with a strong base, it is proposed that the compound undergoes deprotonation and subsequent elimination of fluoride to generate a di(pyridin-2-yl)carbenoid species that can coordinate to a palladium center. The resulting bidentate C,N-ligation is expected to form a stable and highly active catalyst for the cross-coupling of a wide range of aryl halides and boronic acids.
Proposed Mechanism: In-Situ Catalyst Formation
The protocol is based on the in-situ generation of the active Pd-NHC catalyst from the this compound precursor. The proposed pathway involves two key steps:
-
Carbene Formation: In the presence of a strong base (e.g., NaOtBu, KHMDS), the methylene proton of this compound is abstracted. This is followed by the elimination of a fluoride ion to generate the free N-heterocyclic carbene.
-
Catalyst Activation: The generated NHC ligand rapidly coordinates to a Pd(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) to form the active [(NHC)Pd(0)] species, which then enters the Suzuki-Miyaura catalytic cycle.
Figure 1: Proposed pathway for in-situ catalyst generation and entry into the Suzuki-Miyaura cycle.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Argon or Nitrogen) are required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is optimized for the coupling of various aryl bromides with arylboronic acids using the in-situ generated catalyst.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), and this compound (3.1 mg, 0.015 mmol, 1.5 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate (2 x 5 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Procedure for More Challenging Aryl Chlorides
Aryl chlorides are less reactive and require slightly modified conditions, including a stronger palladium precatalyst and potentially higher temperatures.
-
Reaction Setup: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol% Pd), and this compound (3.1 mg, 0.015 mmol, 1.5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 3.0 mL of anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 18-36 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation: Expected Performance
The following tables summarize the expected yields for a range of substrates based on data from analogous di(2-pyridyl)methane-derived NHC systems. These values should be considered predictive and serve as a benchmark for optimization.
Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide (Ar-Br) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | 100 | 12 | 90-98 |
| 2 | 4-Bromotoluene | 100 | 12 | 92-99 |
| 3 | Bromobenzene | 100 | 16 | 88-95 |
| 4 | 4-Bromobenzonitrile | 100 | 14 | 85-94 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 100 | 18 | 80-90 |
| 6 | 2-Bromotoluene | 100 | 24 | 75-85 |
Conditions: 1 mol% Pd(OAc)₂, 1.5 mol% precursor, 1.4 eq NaOtBu, Dioxane.
Table 2: Coupling of 4-Chloroanisole with Various Arylboronic Acids
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | 110 | 18 | 85-92 |
| 2 | 4-Methylphenylboronic acid | 110 | 18 | 88-95 |
| 3 | 4-Methoxyphenylboronic acid | 110 | 20 | 90-97 |
| 4 | 4-Fluorophenylboronic acid | 110 | 24 | 82-90 |
| 5 | 3,5-Dimethylphenylboronic acid | 110 | 24 | 80-88 |
Conditions: 1 mol% Pd₂(dba)₃, 1.5 mol% precursor, 2.0 eq K₃PO₄, Toluene.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider increasing the catalyst loading to 2 mol%. Ensure the base is fresh and the solvents are rigorously anhydrous. For aryl chlorides, a switch to a more electron-rich boronic acid derivative (e.g., pinacol ester) may be beneficial.
-
Decomposition of Precursor: If the this compound precursor is found to be unstable under the reaction conditions, a pre-formed catalyst approach may be necessary. This would involve synthesizing the Pd-NHC complex in a separate step before its use in the coupling reaction.
-
Protodeboronation: The presence of water can lead to the undesired protodeboronation of the boronic acid. Ensure all reagents and solvents are dry. Using a pinacol ester of the boronic acid can sometimes mitigate this side reaction.
Disclaimer: This document provides a theoretical protocol for an unexplored compound based on established chemical principles. Actual results may vary, and optimization may be required. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for Difluorodi(pyridin-2-yl)methane as a Building Block for Functional Materials
Introduction
Difluorodi(pyridin-2-yl)methane is a fluorinated derivative of di(pyridin-2-yl)methane, a well-known bidentate N,N-ligand in coordination chemistry. The introduction of fluorine atoms onto the pyridine rings is anticipated to significantly modify the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a promising building block for a new generation of functional materials.[1][2][3] Fluorination can enhance the performance of materials in areas such as organic light-emitting diodes (OLEDs), catalysis, and as precursors for advanced polymers.[4][5][6] These application notes provide a summary of the predicted properties, a proposed synthetic protocol, and potential applications of this compound.
Predicted Physicochemical Properties
The introduction of two fluorine atoms is expected to influence the properties of the di(pyridin-2-yl)methane scaffold in the following ways:
-
Electronic Effects: Fluorine is a highly electronegative atom, and its presence is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can impact the photophysical and electrochemical properties of its metal complexes.[7]
-
Lipophilicity: Fluorination generally increases the lipophilicity of organic molecules, which can affect their solubility and interaction with biological membranes.[3]
-
Coordination Properties: The electron-withdrawing nature of fluorine will decrease the basicity of the pyridine nitrogen atoms, which may alter the stability and reactivity of the corresponding metal complexes.[8][9]
-
Thermal and Chemical Stability: The C-F bond is strong, and fluorination can enhance the thermal and oxidative stability of the molecule and materials derived from it.[4]
A comparison of the predicted properties of this compound with its parent compound is presented in Table 1.
Table 1: Predicted Physicochemical Properties
| Property | Di(pyridin-2-yl)methane (Experimental/Computed) | This compound (Predicted) | Reference(s) |
| Molecular Weight | 170.21 g/mol | 206.19 g/mol | [10] |
| XLogP3-AA | 1.8 | ~2.5 - 3.0 | [10] |
| pKa (Conjugate Acid) | ~5.2 | ~3.5 - 4.5 | |
| Solubility | Soluble in common organic solvents | Likely soluble in a similar range of solvents |
Synthesis Protocol
A plausible synthetic route to this compound is a two-step process involving the synthesis of the di(pyridin-2-yl)methane backbone followed by selective fluorination.
Synthesis of Di(pyridin-2-yl)methane
The synthesis of the parent compound can be achieved via several reported methods. One common approach is the reaction of 2-picoline with a suitable base and an electrophile.
Experimental Protocol:
-
Deprotonation of 2-picoline: To a solution of 2-picoline (2.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.9 equiv., 2.5 M in hexanes) dropwise at -78 °C.
-
Reaction with 2-chloromethylpyridine: After stirring for 1 hour at -78 °C, add a solution of 2-chloromethylpyridine hydrochloride (1.0 equiv.) in anhydrous THF.
-
Quenching and Extraction: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Fluorination of Di(pyridin-2-yl)methane
Direct C-H fluorination of pyridines can be challenging but has been achieved using various fluorinating agents. A potential method for the synthesis of this compound could involve electrophilic fluorination.[11][12]
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a fume hood, dissolve di(pyridin-2-yl)methane (1.0 equiv.) in a suitable solvent such as acetonitrile in a fluoropolymer reaction vessel.
-
Addition of Fluorinating Agent: Add a fluorinating agent, for example, Selectfluor® (2.2 equiv.), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, and purify the product using column chromatography on silica gel to isolate the desired difluorinated product. The regioselectivity of the fluorination will need to be carefully determined.
Caption: Proposed two-step synthesis of this compound.
Application Notes: Coordination Chemistry and Functional Materials
This compound is a promising ligand for the synthesis of novel coordination complexes with applications in catalysis and materials science.[8][13]
Synthesis of a Ruthenium(II) Complex
Ruthenium(II) complexes with polypyridyl ligands are known for their rich photophysical and electrochemical properties.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask, combine this compound (1.1 equiv.) and Ru(bpy)₂Cl₂ (1.0 equiv.) in a 3:1 ethanol/water mixture.
-
Reaction Conditions: Reflux the mixture under an inert atmosphere for 4-6 hours.
-
Isolation: Cool the reaction to room temperature. Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex.
-
Purification: Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum. The complex can be further purified by recrystallization.
Predicted Properties of a [Ru(bpy)₂(dfdpym)]²⁺ Complex
The properties of the hypothetical difluorinated ruthenium complex are compared with the known di(pyridin-2-yl)methane analogue in Table 2.
Table 2: Predicted Photophysical and Electrochemical Data
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Redox Potential (V vs. Fc/Fc⁺) | Reference(s) |
| [Ru(bpy)₂(dpym)]²⁺ (Experimental) | ~450 | ~610 | ~0.02 - 0.05 | ~1.2 - 1.3 | [13] |
| [Ru(bpy)₂(dfdpym)]²⁺ (Predicted) | ~440 - 450 | ~590 - 610 | >0.05 | >1.3 |
dfdpym = this compound; dpym = di(pyridin-2-yl)methane
Caption: Workflow for the synthesis and potential applications of a functional material.
Application in Drug Development
Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to their enhanced metabolic stability and binding affinity.[1][14] While no specific biological activity of this compound has been reported, its structural similarity to other biologically active dipyridyl compounds suggests potential for investigation in drug discovery programs. For instance, some pyridine derivatives have shown anti-cancer or anti-inflammatory properties. The introduction of fluorine could modulate these activities.
Hypothetical Signaling Pathway Interaction
Should a this compound derivative show, for example, anti-inflammatory activity through the inhibition of a kinase, a hypothetical signaling pathway could be visualized as follows:
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.
Conclusion
While this compound remains a novel and largely unexplored molecule, the foundational chemistry of its parent compound and the well-established effects of fluorination provide a strong basis for its investigation as a versatile building block for functional materials. The proposed synthetic routes and predicted properties outlined in these application notes are intended to stimulate further research into this promising compound and its potential applications in coordination chemistry, materials science, and drug discovery.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-containing functional materials [fluorine.ch.man.ac.uk]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Group 13 complexes of dipyridylmethane, a forgotten ligand in coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Group 13 complexes of dipyridylmethane, a forgotten ligand in coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Pyridine, 2,2'-methylenebis- | C11H10N2 | CID 422964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: Catalytic Performance of Palladium-di(pyridin-2-yl)methane Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches for the catalytic performance of palladium complexes specifically bearing the difluorodi(pyridin-2-yl)methane ligand did not yield specific results. The following application notes and protocols are therefore based on the closely related and well-documented palladium-di(pyridin-2-yl)methane complexes and other analogous palladium-pyridine systems. The protocols provided are general and may require optimization for specific substrates and desired outcomes. It is hypothesized that the fluorine atoms in the difluoro-analogue would act as electron-withdrawing groups, potentially influencing the electronic properties and catalytic activity of the palladium center.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of the palladium catalyst is critically influenced by the nature of the coordinating ligands. Di(pyridin-2-yl)methane and its derivatives are attractive bidentate N,N-ligands that can form stable chelate complexes with palladium. These complexes are potential catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This document provides an overview of the synthesis and expected catalytic applications of palladium-di(pyridin-2-yl)methane complexes, complete with detailed experimental protocols and representative performance data based on analogous systems.
Synthesis of Palladium-di(pyridin-2-yl)methane Complexes
A general and straightforward method for the synthesis of a palladium(II) dichloride complex with di(pyridin-2-yl)methane involves the reaction of a palladium(II) salt with the ligand in a suitable solvent.
Protocol 2.1: Synthesis of Dichloro[di(pyridin-2-yl)methane]palladium(II)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Di(pyridin-2-yl)methane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
To this solution, add a solution of di(pyridin-2-yl)methane (1 mmol) in anhydrous acetonitrile (10 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4 hours or until a precipitate is formed. The reaction can be gently heated (e.g., to 50 °C) to ensure complete reaction if necessary.
-
Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether (3 x 10 mL), and dry under vacuum.
-
The resulting solid is the dichloro[di(pyridin-2-yl)methane]palladium(II) complex, which can be characterized by standard analytical techniques (NMR, IR, elemental analysis).
Catalytic Applications in Cross-Coupling Reactions
Palladium-di(pyridin-2-yl)methane complexes are anticipated to be effective catalysts for a range of cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide, 1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Dichloro[di(pyridin-2-yl)methane]palladium(II) (0.01-1 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 mmol)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and the palladium-di(pyridin-2-yl)methane catalyst (e.g., 0.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Palladium-Pyridine Type Catalysts
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 1.0 | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 24 | ~90 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.1 | Cs₂CO₃ | DMF/H₂O | 90 | 8 | >98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~85 |
Note: The data in this table is representative of typical results obtained with various palladium-pyridine catalysts and should be considered as a guideline.
Heck Coupling
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.
Protocol 3.2.1: General Procedure for Heck Coupling
Materials:
-
Aryl halide (e.g., aryl iodide or bromide, 1 mmol)
-
Alkene (e.g., styrene, butyl acrylate, 1.2-1.5 mmol)
-
Dichloro[di(pyridin-2-yl)methane]palladium(II) (0.01-1 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2 mmol)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), the palladium-di(pyridin-2-yl)methane catalyst (e.g., 0.1 mol%), and the base (e.g., Et₃N, 2 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., 5 mL of DMF) and the alkene (1.2 mmol).
-
Heat the mixture to the desired temperature (typically 100-140 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Data for Heck Coupling with Palladium-Pyridine Type Catalysts
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 0.1 | Et₃N | DMF | 120 | 6 | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | NaOAc | NMP | 140 | 12 | ~90 |
| 3 | 1-Iodo-4-methoxybenzene | Styrene | 0.05 | K₂CO₃ | Acetonitrile | 100 | 8 | >98 |
| 4 | 3-Bromopyridine | n-Butyl acrylate | 1.0 | Et₃N | DMF | 130 | 24 | ~75 |
Note: The data in this table is representative of typical results obtained with various palladium-pyridine catalysts and should be considered as a guideline.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Protocol 3.3.1: General Procedure for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., aryl iodide or bromide, 1 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2-1.5 mmol)
-
Dichloro[di(pyridin-2-yl)methane]palladium(II) (0.1-2 mol%)
-
Copper(I) iodide (CuI, 0.5-5 mol%)
-
Base (e.g., Et₃N, piperidine, diisopropylamine)
-
Solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), the palladium-di(pyridin-2-yl)methane catalyst (e.g., 1 mol%), and CuI (e.g., 2 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., 5 mL of THF) and the base (e.g., Et₃N, 3 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Data for Sonogashira Coupling with Palladium-Pyridine Type Catalysts
| Entry | Aryl Halide | Alkyne | Pd Loading (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | 1.0 | 2.0 | Et₃N | THF | RT | 4 | >95 | | 2 | 4-Bromonitrobenzene | 1-Octyne | 0.5 | 1.0 | Piperidine | DMF | 60 | 6 | ~92 | | 3 | 1-Iodo-3-methylbenzene | Phenylacetylene | 0.8 | 1.5 | Et₃N | Toluene | 50 | 8 | >98 | | 4 | 2-Iodopyridine | Trimethylsilylacetylene | 2.0 | 4.0 | i-Pr₂NH | THF | RT | 12 | ~80 |
Note: The data in this table is representative of typical results obtained with various palladium-pyridine catalysts and should be considered as a guideline.
Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for a Catalytic Cross-Coupling Reaction
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Diagram 3: Ligand Effects on Catalytic Activity
Application Notes and Protocols: Pyridine-Based Ligands in Methane Oxidation Catalysis
Disclaimer: Initial literature searches did not yield specific data on the direct application of difluorodi(pyridin-2-yl)methane in methane oxidation catalysis. The following application notes are based on a closely related and well-documented palladium complex featuring a pyridine-containing ligand, cis---INVALID-LINK--palladium(II), for the electrochemical partial oxidation of methane to methanol. This document serves as a representative guide for researchers interested in the broader class of pyridine-based catalysts for methane valorization.
Introduction
The selective oxidation of methane to value-added chemicals, such as methanol, is a significant challenge in modern catalysis. The high stability of the C-H bond in methane necessitates the use of efficient and robust catalytic systems. Palladium complexes featuring nitrogen-containing heterocyclic ligands, such as pyridine derivatives, have emerged as promising candidates for this transformation. These ligands can modulate the electronic properties of the metal center, enhancing its reactivity towards methane activation. This document provides an overview of the application of a pyridine-containing palladium complex in the electrochemical oxidation of methane, including performance data and detailed experimental protocols.
Data Presentation
The catalytic performance of cis---INVALID-LINK--palladium(II) supported on carbon (Pd-complex/C) was evaluated in a polymer electrolyte reactor for the partial oxidation of methane. The key findings are summarized below.
| Catalyst Composition (% Pd-complex on Carbon) | Applied Potential (V) | Methanol Production Rate (mol L⁻¹ h⁻¹) | Key Observations |
| 2.5% | 0.25 and lower | Not appreciable | Formate is the principal product.[1] |
| 5% | 0.05 - 0.15 | Small amounts detected | - |
| 10% | 0.25 and lower | ~1.05 | Formate is also formed at these potentials.[1] |
| 20% | 0.05 | 4.2 | Most active composition for methanol production. [1][2] |
| 20% | 0.10 | ~3.8 | - |
| 20% | 0.15 | ~2.5 | - |
Experimental Protocols
The following protocols are based on the electrochemical partial oxidation of methane to methanol using the cis---INVALID-LINK--palladium(II) complex.
1. Preparation of the Catalyst Ink and Gas Diffusion Electrode:
-
Materials: cis---INVALID-LINK--palladium(II) complex, Vulcan XC-72 carbon support, Nafion® solution (5 wt%), isopropanol.
-
Procedure:
-
Prepare different weight percentages (2.5%, 5%, 10%, 20%) of the Pd-complex supported on Vulcan XC-72 carbon.
-
Disperse the desired amount of the Pd-complex/C catalyst in a solution of isopropanol and Nafion® solution.
-
Soncate the mixture to form a homogeneous catalyst ink.
-
Apply the catalyst ink onto a gas diffusion layer (e.g., carbon paper) to fabricate the anode.
-
Dry the prepared electrode before assembling it into the electrochemical cell.
-
2. Electrochemical Methane Oxidation:
-
Apparatus: A polymer electrolyte reactor (PER) or fuel cell (FC) type electrochemical cell, potentiostat/galvanostat, gas flow controllers, and a product analysis system (e.g., Raman spectroscopy).
-
Procedure:
-
Assemble the membrane electrode assembly (MEA) in the electrochemical cell, with the prepared catalyst as the anode and a suitable cathode (e.g., Pt/C).
-
Feed methane gas to the anode at a controlled flow rate (e.g., 200 mL·min⁻¹).[2]
-
Supply an aqueous alkaline electrolyte (e.g., 1 mol·L⁻¹ KOH) to the cell.[2]
-
Maintain the cell at a constant temperature (e.g., 80 °C).[2]
-
Apply a controlled potential to the anode using a potentiostat.
-
Monitor the products of the reaction (e.g., methanol, formate, carbonate) in the liquid electrolyte using an appropriate analytical technique like Raman spectroscopy.[1]
-
Quantify the amount of methanol produced to calculate the reaction rate.
-
Visualizations
Caption: Experimental workflow for the preparation of the catalyst and the electrochemical oxidation of methane.
Caption: Proposed mechanism for the partial oxidation of methane to methanol at the palladium-pyridine complex.
References
Troubleshooting & Optimization
Optimization of reaction conditions for difluorodi(pyridin-2-yl)methane synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of difluorodi(pyridin-2-yl)methane. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate the successful and optimized synthesis of this important fluorinated building block.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from readily available pyridine derivatives. The overall workflow involves the initial synthesis of di(pyridin-2-yl)methanone, followed by its conversion to a dithiolane intermediate, and finally, a desulfurative fluorination to yield the target gem-difluoro compound.
Technical Support Center: Difluorodi(pyridin-2-yl)methane Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluorodi(pyridin-2-yl)methane catalyzed reactions. The focus is on improving reaction yields and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions catalyzed by a palladium complex with this compound as a ligand, particularly in C-H arylation reactions.
dot
Caption: A workflow diagram for troubleshooting low reaction yields.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Poor Quality of Starting Materials: Impurities in the substrate, aryl halide, or solvent can inhibit the catalyst. | Ensure all starting materials are pure and dry. Use freshly distilled solvents. |
| Incorrect Stoichiometry: Incorrect molar ratios of reactants, catalyst, ligand, or base can lead to incomplete conversion. | Carefully verify the molar equivalents of all reagents. Consider a slight excess of the coupling partner. | |
| Ineffective Base: The choice and amount of base are critical for the C-H activation step. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | |
| Low Reaction Temperature: The activation energy for the C-H functionalization might not be reached. | Gradually increase the reaction temperature in increments of 10-20°C.[1][2] | |
| Reaction Stalls or is Sluggish | Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine moiety can coordinate to the palladium center, reducing its catalytic activity. This is a known challenge with 2-substituted pyridine ligands.[3][4] | Increase the ligand-to-metal ratio to favor the formation of the active catalytic species. The addition of a phosphine ligand, such as PPh₃, has been shown to improve yields in similar systems.[1][2][5] |
| Presence of Water or Oxygen: Palladium catalysts, especially in the Pd(0) active state, can be sensitive to moisture and atmospheric oxygen. | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[6] | |
| Formation of Significant Side Products | Homocoupling of the Aryl Halide: This can occur if the transmetalation step is slow compared to the oxidative addition and reductive elimination of the aryl halide with itself. | Optimize the reaction temperature and concentration. A lower temperature may favor the desired cross-coupling pathway. |
| Protodehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene. | Ensure the absence of protic impurities. The choice of base can also influence this side reaction. | |
| Decomposition of the Catalyst: The palladium catalyst may precipitate as palladium black, indicating decomposition. | Use of appropriate ligands, like this compound, is intended to stabilize the catalyst. Ensure proper inert atmosphere and purity of reagents. | |
| Inconsistent Yields Between Batches | Variability in Reagent Quality: Different batches of starting materials, solvents, or catalyst precursors may have varying purity levels. | Source high-purity reagents from a reliable supplier. If possible, use the same batch of critical reagents for a series of experiments. |
| Subtle Changes in Reaction Setup: Minor variations in stirring rate, heating, or inert gas purging can affect the reaction outcome. | Standardize the experimental setup and procedure as much as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precursor to use with the this compound ligand?
A1: Pd(OAc)₂ is a commonly used and effective palladium precursor for C-H functionalization reactions with pyridyl-containing ligands.[1][2][5] It is generally stable and readily available. Other precursors like Pd₂(dba)₃ can also be considered.
Q2: How does the difluoromethyl group on the ligand affect the reaction compared to an unsubstituted di(pyridin-2-yl)methane ligand?
A2: The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the pyridine rings. This can modulate the ligand's ability to donate electron density to the palladium center, potentially impacting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Q3: What is the role of additives like tetrabutylammonium bromide (n-Bu₄NBr)?
A3: Additives like n-Bu₄NBr can act as phase-transfer catalysts, improving the solubility and reactivity of anionic species in the organic reaction medium. In some palladium-catalyzed C-H arylations of pyridine derivatives, it has been shown to be beneficial for the reaction yield.[1][2]
Q4: Can this catalytic system be used for other types of cross-coupling reactions?
A4: While optimized for C-H arylation, palladium complexes with bipyridyl-type ligands are known to catalyze other cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[6][7][8] However, the reaction conditions would likely need to be re-optimized for each specific transformation.
dot
Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of pyridine.
Experimental Protocols
The following is a representative, generalized protocol for a palladium-catalyzed intramolecular C-H arylation of a pyridine derivative, adapted from similar documented procedures.[1][2] Researchers should optimize these conditions for their specific substrates.
Table 1: Hypothetical Optimization of Reaction Conditions for Intramolecular C-H Arylation
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | This compound (12) | K₂CO₃ | None | Toluene | 110 | 24 | 45 |
| 2 | Pd(OAc)₂ (10) | This compound (12) | Cs₂CO₃ | None | Toluene | 110 | 24 | 62 |
| 3 | Pd(OAc)₂ (10) | This compound (12) | K₃PO₄ | None | DMA | 130 | 24 | 75 |
| 4 | Pd(OAc)₂ (10) | This compound (12) | K₂CO₃ | n-Bu₄NBr | DMA | 130 | 24 | 88 |
| 5 (Optimized) | Pd(OAc)₂ (5) | This compound (6) | K₂CO₃ | n-Bu₄NBr | DMA | 130 | 18 | 92 |
Optimized Protocol (Based on Entry 5):
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine-containing aryl halide substrate (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrabutylammonium bromide (n-Bu₄NBr, 1.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and this compound (0.06 equiv) in a small amount of the reaction solvent.
-
Add the catalyst-ligand pre-mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) via syringe.
-
Place the sealed tube in a preheated oil bath at 130°C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: A general experimental workflow for the C-H arylation reaction.
References
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Side reactions and byproducts in difluorodi(pyridin-2-yl)methane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluorodi(pyridin-2-yl)methane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, covering both the preparation of the starting material, di(pyridin-2-yl)methanone, and its subsequent gem-difluorination.
Synthesis of Di(pyridin-2-yl)methanone
Q1: My reaction to synthesize di(pyridin-2-yl)methanone from 2-(trialkylsilyl)pyridine and an acyl chloride is not proceeding or giving low yields. What are the possible causes and solutions?
A1: Low yields or reaction failure in the synthesis of di(pyridin-2-yl)methanone can be attributed to several factors. The reaction proceeds through a four-step mechanism: N-acylation, desilylation, C-acylation, and N-deacylation. Issues can arise at each of these stages.
-
Moisture and Air Sensitivity: The reagents, particularly the acyl chloride and the silylpyridine, can be sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The quality of the 2-(trialkylsilyl)pyridine and the acyl chloride is crucial. Impurities can interfere with the reaction. It is advisable to use freshly distilled or purified reagents.
-
Reaction Temperature: The reaction temperature can influence the rate and efficiency of the reaction. While the reaction can proceed spontaneously, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to optimize the temperature.
-
Steric Hindrance: The choice of the trialkylsilyl group can affect the reaction rate. Bulky silyl groups may hinder the initial N-acylation step. Trimethylsilyl (TMS) is a commonly used and effective group.
Troubleshooting Workflow for Di(pyridin-2-yl)methanone Synthesis
Caption: Troubleshooting workflow for low yields in di(pyridin-2-yl)methanone synthesis.
Gem-Difluorination of Di(pyridin-2-yl)methanone
There are two primary methods for the gem-difluorination of di(pyridin-2-yl)methanone: direct fluorination with aminosulfuranes (e.g., DAST, Deoxofluor) and a two-step process via a 1,3-dithiolane intermediate.
Q2: I am observing the formation of a significant amount of a vinyl fluoride byproduct during the fluorination of di(pyridin-2-yl)methanone with DAST. How can I minimize this?
A2: The formation of vinyl fluorides is a common side reaction when using DAST with enolizable ketones.[1] This occurs through deprotonation of the intermediate fluoro carbocation.
-
Reaction Temperature: Lowering the reaction temperature can often suppress the elimination pathway leading to the vinyl fluoride. Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.
-
Choice of Fluorinating Agent: Deoxofluor is known to be more thermally stable than DAST and may give better selectivity in suppressing elimination byproducts.[2] Another alternative, PyFluor, has been shown to significantly reduce elimination side products compared to DAST.[3]
-
Solvent: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred.
Q3: The gem-difluorination reaction is incomplete, and I am recovering a significant amount of the starting ketone. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Stoichiometry of the Fluorinating Agent: Diaryl ketones are generally less reactive than alkyl ketones.[4] An excess of the fluorinating agent (e.g., 3-4 equivalents of Deoxofluor) may be necessary to drive the reaction to completion.[4]
-
Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction progress and consider extending the reaction time or cautiously increasing the temperature.
-
Purity of the Ketone: Impurities in the starting di(pyridin-2-yl)methanone can consume the fluorinating agent. Ensure the ketone is of high purity.
Q4: During the fluorinative desulfurization of the dithiolane of di(pyridin-2-yl)methanone with Selectfluor® and pyridinium polyhydrogen fluoride (PPHF), I am observing the formation of the starting ketone. Why is this happening and how can I prevent it?
A4: The regeneration of the ketone is likely due to the presence of water in the reaction mixture. The combination of Selectfluor® and aqueous PPHF can lead to the hydrolysis of the dithiolane back to the carbonyl compound.
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction. Use anhydrous solvents and handle PPHF, which is corrosive and hygroscopic, in a well-ventilated fume hood with appropriate personal protective equipment.
-
Synergistic Effect: The combination of Selectfluor® and PPHF has a synergistic effect in promoting the gem-difluorination. Using either reagent alone is generally ineffective.
Q5: The yield of the desired this compound is low, and I am isolating other fluorinated byproducts. What could these be?
A5: The strong oxidizing nature of Selectfluor® can potentially lead to side reactions.
-
Over-fluorination: While less common for gem-difluorination, over-fluorination at other positions on the pyridine rings could occur under harsh conditions.
-
Ring Fluorination: Direct fluorination of the electron-rich pyridine rings is a possibility, though less likely at the methylene bridge.
-
Reaction with Pyridine Nitrogen: The basic nitrogen atoms of the pyridine rings can interact with the acidic PPHF, potentially affecting the reaction efficiency.
Troubleshooting Logic for Gem-Difluorination
Caption: Troubleshooting logic for the gem-difluorination of di(pyridin-2-yl)methanone.
Frequently Asked Questions (FAQs)
Q6: What are the main byproducts I should expect in the synthesis of this compound?
A6: The expected byproducts will depend on the synthetic route chosen:
| Synthetic Method | Potential Byproducts | Probable Cause |
| Direct Fluorination (DAST) | Monofluorinated intermediate, Vinyl fluoride | Incomplete reaction, High temperature |
| Direct Fluorination (Deoxofluor) | Monofluorinated intermediate | Incomplete reaction |
| Dithiolane Method (Selectfluor/PPHF) | Di(pyridin-2-yl)methanone | Presence of water |
| All Methods | Hydrolysis product (Di(pyridin-2-yl)methanone) | Exposure to moisture during workup or purification |
Q7: How can I purify the final product, this compound?
A7: Purification of fluorinated heteroaromatic compounds can often be achieved by standard laboratory techniques.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective in separating the desired product from less polar byproducts and starting materials.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure may be an option.
Q8: Is this compound stable?
A8: Gem-difluoro compounds are generally stable. However, like other gem-dihalides, they can be susceptible to hydrolysis back to the corresponding ketone under acidic or basic conditions, especially at elevated temperatures.[5][6] It is advisable to store the purified product in a cool, dry place.
Experimental Protocols
Synthesis of Di(pyridin-2-yl)methanone
Gem-Difluorination of Di(pyridin-2-yl)methanone using Deoxofluor
This is a general procedure and should be adapted and optimized for the specific substrate.
-
To a solution of di(pyridin-2-yl)methanone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser under a nitrogen atmosphere, add Deoxofluor (3.0-4.0 eq) dropwise at room temperature.[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time may vary (e.g., 24 hours).[4]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Two-Step Gem-Difluorination via a 1,3-Dithiolane Intermediate
Step 1: Synthesis of the 1,3-Dithiolane of Di(pyridin-2-yl)methanone
-
To a solution of di(pyridin-2-yl)methanone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add 1,2-ethanedithiol (1.1-1.2 eq).
-
Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude dithiolane, which can be purified by chromatography or used directly in the next step.
Step 2: Fluorinative Desulfurization
-
Dissolve the dithiolane (1.0 eq) in anhydrous dichloromethane in a plastic flask (to avoid reaction with PPHF).
-
Cool the solution to 0 °C and add pyridinium polyhydrogen fluoride (PPHF) carefully.
-
Add Selectfluor® (2.0-2.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]
Technical Support Center: Purification of Difluorodi(pyridin-2-yl)methane and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of difluorodi(pyridin-2-yl)methane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before commencing purification, it is crucial to have a preliminary understanding of your crude product. This includes:
-
Assessing the crude mixture: Use analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a profile of your crude product. This will help in identifying the major components and the approximate level of impurities.
-
Understanding the properties of your target compound: The presence of the difluoromethyl group and two pyridine rings imparts specific polarity and reactivity to the molecule. Fluorination can decrease the basicity of the pyridine nitrogens, which may affect its behavior on silica gel.[1][2]
-
Solubility testing: Perform small-scale solubility tests with a range of common laboratory solvents to identify suitable candidates for recrystallization or for dissolving the sample for chromatography.
Q2: What are the most common purification techniques for this compound and its derivatives?
A2: The two primary purification techniques for these compounds are column chromatography and recrystallization. Often, a combination of both methods is employed to achieve high purity. For instance, a preliminary purification by column chromatography can be followed by recrystallization to obtain an analytically pure product.
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of solvent system is critical for a successful separation.
-
Start with TLC: Develop a suitable solvent system using TLC. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for your target compound and provide good separation from impurities.
-
Common Solvent Systems: For fluorinated pyridine derivatives, solvent systems of varying polarity are used. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. For more polar compounds, dichloromethane/methanol or chloroform/methanol gradients can be effective.
-
Impact of Fluorine: The fluorine atoms can alter the polarity of the molecule. While fluorine is highly electronegative, the overall effect on polarity depends on the molecule's symmetry and the position of the fluorine atoms. Experimentation with different solvent systems is key.
Q4: Are there any specific considerations for handling fluorinated compounds during purification?
A4: Yes, while this compound is generally stable, it's good practice to be aware of the potential for reactivity. Some fluorinated compounds can be sensitive to acidic or basic conditions. For example, some fluorinated heterocycles can undergo decomposition on acidic silica gel. If you observe degradation, consider using deactivated silica or an alternative stationary phase like alumina.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC/Column | - Inappropriate solvent system. - Co-eluting impurities with similar polarity. | - Systematically screen different solvent systems with varying polarities. Try adding a small amount of a third solvent (e.g., triethylamine for basic compounds if tailing is an issue, or acetic acid for acidic compounds). - Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica). |
| Product is Stuck on the Column | - The compound is too polar for the chosen eluent. - The compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent. A step gradient to a more polar solvent system like dichloromethane/methanol might be necessary. - To check for degradation, spot the crude material on a TLC plate, let it sit for an hour, and then elute it to see if new spots have appeared. If degradation is suspected, switch to a less acidic stationary phase like neutral alumina. |
| Product Elutes Too Quickly (in the Solvent Front) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Tailing of Spots on TLC/Column | - The compound is interacting too strongly with the stationary phase (common for basic pyridine compounds on acidic silica). | - Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds like pyridines, adding triethylamine can help to reduce tailing by competing for the acidic sites on the silica gel. |
| Streaking or Band Broadening on the Column | - Sample is not fully dissolved before loading. - The column was not packed properly. - The sample was loaded in a solvent that is too strong. | - Ensure the sample is completely dissolved in a minimal amount of the initial eluent or a slightly more polar solvent. - Ensure the column is packed uniformly without any air bubbles or cracks. - If possible, dissolve the sample in the same solvent system used to start the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Try adding a co-solvent in which the compound is less soluble (an "anti-solvent"). - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound if available. |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - Impurities are preventing crystallization. | - Choose a solvent with a lower boiling point. - Add a small amount of additional solvent to the hot solution. - Try to purify the compound by another method (e.g., column chromatography) first to remove the impurities that hinder crystallization. |
| Poor Recovery of the Product | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the crystallization mixture for a longer period or to a lower temperature. - Minimize the amount of cold solvent used to wash the crystals. Ensure the wash solvent is pre-chilled. |
| Colored Impurities in the Crystals | - The impurity co-crystallizes with the product. | - Try a different recrystallization solvent or solvent pair. - Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration before cooling. |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table of Exemplary Solvent Systems for Related Compounds:
| Compound Type | Stationary Phase | Eluent System | Notes |
| Fluorinated Pyridine Derivative | Silica Gel | Hexane / Ethyl Acetate (gradient) | A good starting point for moderately polar compounds. |
| Polar Pyridine Derivative | Silica Gel | Dichloromethane / Methanol (gradient) | Suitable for more polar compounds. |
| Di(pyridin-2-yl) Derivative | Silica Gel | Chloroform / Methanol (e.g., 95:5) | Has been reported for similar structures. |
| Di(pyridin-2-yl) Derivative | Neutral Alumina | Varies | Can be used to avoid degradation of acid-sensitive compounds. |
General Protocol for Recrystallization
-
Dissolution: In a flask, add the crude solid and a small amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table of Potential Recrystallization Solvents:
| Solvent | Polarity | Notes |
| Ethyl Acetate | Medium | Has been used successfully for recrystallizing related di(pyridin-2-yl) compounds. |
| Ethanol / Water | Polar | A solvent/anti-solvent system that can be effective for moderately polar compounds. |
| Dichloromethane / Hexane | Medium/Non-polar | Another solvent/anti-solvent system that can be useful. |
| Toluene | Non-polar | Can be effective for less polar aromatic compounds. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Overcoming Catalyst Deactivation with Difluorodi(pyridin-2-yl)methane Ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing difluorodi(pyridin-2-yl)methane ligands in catalytic applications. The information is curated for professionals in drug development and chemical research to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected benefits of using this compound ligands compared to their non-fluorinated analogs?
A1: The introduction of geminal fluorine atoms on the methylene bridge of the di(pyridin-2-yl)methane scaffold is anticipated to offer several advantages. The strong electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the ligand and the coordinated metal center. This can lead to enhanced thermal stability of the catalyst and resistance to certain deactivation pathways.[1] The fluorine atoms may also provide a degree of steric shielding to the metal center, further contributing to catalyst longevity.
Q2: How does the difluoromethylene group influence the catalytic activity?
A2: The electron-withdrawing difluoromethylene group is expected to make the pyridyl nitrogen atoms less basic. For a palladium catalyst, this can increase the electrophilicity of the metal center, potentially accelerating key steps in the catalytic cycle such as oxidative addition.[2][3] However, it may also slow down other steps like reductive elimination. The overall effect on catalytic activity will depend on the specific reaction and the rate-determining step. In some cases, while the initial activity might be comparable to or slightly lower than non-fluorinated analogs, the enhanced stability can lead to higher overall turnover numbers.
Q3: Are there any special handling or storage requirements for catalysts bearing this compound ligands?
A3: While specific stability data is not available, it is good practice to handle all air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen). Organometallic complexes, especially those with electron-withdrawing ligands, can be sensitive to strong nucleophiles or bases. Store the ligand and its metal complexes in a cool, dark, and dry place, preferably in a glovebox or desiccator.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Question | Possible Causes | Troubleshooting Steps |
| Why is my reaction not proceeding or showing very low conversion? | 1. Inefficient Pre-catalyst Activation: The active catalytic species may not be forming efficiently from the pre-catalyst. 2. Incorrect Reaction Conditions: The temperature, solvent, or base may not be optimal for the catalyst system. 3. Substrate or Reagent Incompatibility: The substrates or reagents may be inhibiting the catalyst. | 1. Pre-activation: Consider a pre-activation step where the pre-catalyst is heated with the ligand and base for a short period before adding the substrates. 2. Optimization: Screen different solvents, bases, and temperatures. Reactions with electron-poor ligands may require higher temperatures. 3. Purity: Ensure all reagents and solvents are pure and dry. Trace impurities can act as catalyst poisons. |
Issue 2: Catalyst Deactivation and Reaction Stalling
| Question | Possible Causes | Troubleshooting Steps |
| My reaction starts well but then stops before completion. What could be the cause? | 1. Formation of Inactive Catalyst Species: The catalyst may be converting to an inactive state, such as palladium black (Pd(0) agglomerates).[4] 2. Ligand Degradation: The ligand itself might be degrading under the reaction conditions. 3. Product Inhibition: The product of the reaction may be coordinating to the metal center and inhibiting further catalysis. | 1. Lower Catalyst Loading: High concentrations of catalyst can sometimes promote aggregation. Try reducing the catalyst loading. 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation. 3. Re-addition of Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction, confirming deactivation was the issue. |
Issue 3: Formation of Side Products
| Question | Possible Causes | Troubleshooting Steps |
| I am observing significant amounts of side products, such as homocoupling of my starting materials. Why is this happening? | 1. Unfavorable Reaction Kinetics: The rate of the desired cross-coupling reaction may be slow relative to side reactions like homocoupling. 2. Presence of Oxygen: Trace amounts of oxygen can promote oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions. | 1. Adjust Stoichiometry: Vary the ratio of your coupling partners. 2. Degas Solvents: Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of inert gas. 3. Temperature Control: Lowering the reaction temperature may suppress side reactions, although it might also slow down the desired reaction. |
Quantitative Data Summary
The following table summarizes the expected qualitative effects of introducing a CF₂ group on the methylene bridge of a di(pyridin-2-yl)methane ligand in palladium-catalyzed cross-coupling reactions, based on general principles of ligand fluorination.
| Parameter | Non-Fluorinated Ligand (CH₂) | Difluorinated Ligand (CF₂) | Rationale |
| Ligand Basicity | Higher | Lower | The electron-withdrawing CF₂ group reduces the electron density on the pyridine rings. |
| Catalyst Stability | Moderate | Expected to be Higher | Fluorinated ligands can enhance the thermal stability of metal complexes.[1] |
| Rate of Oxidative Addition | Generally Fast | Potentially Faster | A more electron-deficient metal center can accelerate oxidative addition. |
| Rate of Reductive Elimination | Generally Fast | Potentially Slower | A more electron-deficient metal center can slow down reductive elimination.[5][6] |
| Overall Turnover Number | Dependent on stability | Potentially Higher | Enhanced stability can lead to a longer catalyst lifetime and more turnovers. |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the this compound ligand (0.012 mmol) in the reaction solvent (e.g., 1,4-dioxane, 5 mL).
-
-
Reaction Setup:
-
Add the catalyst/ligand solution to the Schlenk tube containing the solids.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
- 1. Item - Nickel(II) and Palladium(II) Polymerization Catalysts Bearing a Fluorinated Cyclophane Ligand: Stabilization of the Reactive Intermediate - American Chemical Society - Figshare [acs.figshare.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Difluorodi(pyridin-2-yl)methane Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of difluorodi(pyridin-2-yl)methane metal complexes. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Ligand Synthesis and Handling
Question 1: What are the common challenges in synthesizing the this compound ligand?
Answer: The synthesis of this compound can be challenging due to the introduction of the difluoromethylene bridge. Potential issues include:
-
Low yields: Side reactions can compete with the desired product formation.
-
Purification difficulties: The polarity of the pyridine rings can make chromatographic separation from starting materials and byproducts challenging.
-
Moisture sensitivity: Some of the reagents used in fluorination reactions are sensitive to moisture, which can lead to the formation of undesired side products.
-
Regioselectivity: Ensuring the functionalization occurs at the desired position on the pyridine ring is crucial.
Question 2: How can I troubleshoot low yields during the ligand synthesis?
Answer: To improve the yield of this compound, consider the following:
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reactants.
-
Choice of fluorinating agent: The reactivity of the fluorinating agent is critical. Reagents like difluoromethyl 2-pyridyl sulfone have been shown to be effective for gem-difluoroolefination.[1]
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Dry solvents: Use freshly distilled and dry solvents to minimize water content.
Question 3: What is the best way to purify the this compound ligand?
Answer: Purification of the ligand can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective. Recrystallization from a suitable solvent system can be used for further purification.
Complex Synthesis and Stability
Question 4: What are the key factors affecting the stability of this compound metal complexes?
Answer: The stability of these complexes is influenced by several factors:
-
Nature of the Metal Ion:
-
Charge and Size: Smaller, more highly charged metal ions generally form more stable complexes.[2]
-
Hardness/Softness: The compatibility between the "hard" or "soft" nature of the metal ion and the ligand's donor atoms (nitrogen) is important, as described by the HSAB principle.
-
-
Ligand Properties:
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the pyridine nitrogen atoms, which in turn affects the strength of the metal-ligand bond. This can lead to a decrease in the stability of the complex compared to its non-fluorinated analog.[3]
-
Chelation: The bidentate nature of the this compound ligand leads to the formation of a stable chelate ring with the metal center.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can impact complex stability. Coordinating solvents may compete with the ligand for binding to the metal center.
-
pH: For reactions in aqueous media, the pH can affect the protonation state of the ligand and the formation of metal-hydroxo species, both of which influence complex formation and stability.
-
Question 5: My complex appears to be decomposing. What are the likely decomposition pathways?
Answer: While specific decomposition pathways for this compound complexes are not extensively documented, general pathways for organometallic complexes include:
-
Ligand Dissociation: The reversible breaking of the metal-ligand bond, which can be influenced by solvent and temperature.
-
Reductive Elimination: A pathway where two cis-disposed ligands on the metal center are eliminated to form a new bond between them, with the metal center being reduced in its oxidation state.
-
Oxidative Addition: The reverse of reductive elimination, where a molecule adds to the metal center, increasing its coordination number and oxidation state. This can sometimes lead to instability.
Question 6: How can I enhance the stability of my this compound metal complexes?
Answer: To improve the stability of your complexes, consider the following strategies:
-
Choice of Metal Center: Select a metal ion that is known to form stable complexes with N-heterocyclic ligands and has a suitable size and charge.
-
Ancillary Ligands: The introduction of other stabilizing ligands into the coordination sphere of the metal can enhance the overall stability of the complex.
-
Inert Atmosphere: Handle and store the complexes under an inert atmosphere to prevent decomposition due to air or moisture.
-
Solvent Selection: Use non-coordinating or weakly coordinating solvents for reactions and storage.
-
Light Protection: Some metal complexes are light-sensitive. Storing them in the dark or in amber-colored vials can prevent photochemical decomposition.
Troubleshooting Guides
Table 1: Troubleshooting Guide for Ligand Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Use freshly opened or purified reagents. |
| Incorrect reaction temperature | Optimize the temperature; some reactions require cooling while others need heating. | |
| Presence of moisture | Use dry solvents and glassware, and perform the reaction under an inert atmosphere. | |
| Multiple products observed by TLC/NMR | Side reactions | Adjust the stoichiometry of the reactants. Consider a different fluorinating agent or reaction pathway. |
| Impure starting materials | Purify starting materials before use. | |
| Difficulty in purification | Product and impurities have similar polarity | Try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from various solvents should be attempted. |
Table 2: Troubleshooting Guide for Metal Complex Synthesis and Stability
| Issue | Possible Cause | Suggested Solution |
| Complex fails to form | Incorrect metal precursor | Ensure the metal precursor is soluble in the reaction solvent and that the ligands can displace the existing ligands on the metal. |
| Ligand is not coordinating | The electron-withdrawing fluorine atoms may reduce the basicity of the pyridine nitrogens. A stronger metal electrophile or more forcing reaction conditions (e.g., higher temperature) may be needed. | |
| Precipitation of an unknown solid | Formation of an insoluble polymer or decomposition product | Use more dilute solutions. Change the solvent to one in which the desired complex is more soluble. |
| Complex decomposes upon isolation | Sensitivity to air or moisture | Perform all manipulations under an inert atmosphere. Use degassed solvents. |
| Thermal instability | Avoid high temperatures during workup and purification. | |
| Color change of the complex in solution over time | Decomposition or ligand substitution | Store solutions in the dark and under an inert atmosphere. If in a coordinating solvent, consider changing to a non-coordinating one. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Metal Complex with this compound
This is a generalized protocol and may require optimization for specific metal precursors.
-
Preparation of Reactants:
-
Dissolve the this compound ligand (1 equivalent) in a suitable dry, degassed solvent (e.g., acetonitrile, dichloromethane, or THF).
-
In a separate flask, dissolve the metal precursor (e.g., a metal chloride or perchlorate salt, 1 equivalent) in the same solvent.
-
-
Reaction:
-
Under an inert atmosphere, slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, NMR, or UV-Vis spectroscopy).
-
-
Isolation and Purification:
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, reduce the solvent volume under reduced pressure. The product may precipitate or crystallize upon standing or with the addition of a less polar co-solvent.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Protocol 2: Determination of Complex Stability by UV-Vis Spectrophotometry
-
Prepare Stock Solutions:
-
Prepare a stock solution of the metal precursor of known concentration in a suitable buffer or non-coordinating solvent.
-
Prepare a stock solution of the this compound ligand of known concentration in the same solvent.
-
-
Titration:
-
In a cuvette, place a known volume and concentration of the ligand solution.
-
Record the initial UV-Vis spectrum.
-
Make sequential additions of small aliquots of the metal stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at a wavelength where the complex absorbs significantly, but the free ligand and metal do not.
-
Plot the change in absorbance versus the molar ratio of metal to ligand.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve. Stability constants can be calculated using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.
-
Visualizations
References
- 1. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine tit ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01828A [pubs.rsc.org]
Troubleshooting low enantioselectivity in reactions with difluorodi(pyridin-2-yl)methane
Welcome to the technical support center for researchers utilizing difluorodi(pyridin-2-yl)methane in asymmetric synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reactions and achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric catalysis?
This compound is a unique ligand precursor or substrate characterized by a gem-difluoro group connecting two pyridine rings. In asymmetric catalysis, it can serve as a chiral ligand upon complexation with a metal center, or as a prochiral substrate for enantioselective transformations. The presence of the difluoromethyl group can significantly influence the electronic properties and steric environment of the catalytic complex, impacting both reactivity and stereoselectivity.[1][2] The pyridine moieties act as excellent coordination sites for a variety of transition metals.
Q2: What are the most common reasons for observing low enantioselectivity in my reaction?
Low enantioselectivity (low e.e.) can stem from a variety of factors. The most common culprits include:
-
Suboptimal Catalyst/Ligand System: The choice of metal precursor and chiral ligand is critical. The electronic and steric properties of the ligand must be well-matched with the substrate and the reaction mechanism.
-
Incorrect Solvent Choice: The solvent can significantly influence the stability of the catalyst-substrate complex and the transition state energies of the competing enantiomeric pathways.[3]
-
Inappropriate Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states. Often, lower temperatures lead to higher enantioselectivity, but this is not always the case.[4]
-
Incorrect Concentration of Reagents: The relative concentrations of the substrate, catalyst, and other reagents can impact the reaction kinetics and the formation of off-cycle intermediates that may lead to racemic background reactions.
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst or interfere with the chiral induction process.
Q3: How does the difluoromethyl group influence the stereochemical outcome of the reaction?
The gem-difluoro group is a strong electron-withdrawing group and can act as a hydrogen bond donor.[1] These electronic properties can affect the Lewis acidity/basicity of the catalyst and the binding affinity of the substrate. Sterically, the difluoromethyl group is larger than a methylene group, which can create a more defined chiral pocket around the metal center, leading to better stereochemical communication. However, unfavorable steric interactions can also lead to lower reactivity or selectivity. The unique properties of the difluoromethyl group mean that reaction conditions optimized for non-fluorinated analogues may not be directly transferable.[1][5]
Troubleshooting Guide for Low Enantioselectivity
Problem 1: Consistently low enantiomeric excess (e.e.)
If you are consistently observing low e.e. values, it is likely that a fundamental aspect of your reaction setup is not optimal. The following workflow can help you systematically troubleshoot the issue.
Caption: Troubleshooting workflow for consistently low enantioselectivity.
Detailed Troubleshooting Steps:
Step 1: Re-evaluate the Catalyst and Ligand System
-
Question: Is the chosen metal precursor appropriate for the desired transformation with a pyridyl ligand?
-
Action: Consult the literature for successful examples of asymmetric catalysis using similar pyridyl-containing ligands. Common choices include complexes of palladium, copper, nickel, and rhodium.
-
-
Question: Is the chiral ligand sufficiently bulky or electronically tuned to create a selective chiral environment?
-
Action: If using a modular ligand, consider synthesizing derivatives with different steric bulk or electronic properties on the pyridine rings or the chiral backbone.
-
Step 2: Screen a Range of Solvents
The polarity and coordinating ability of the solvent can have a profound effect on enantioselectivity.
-
Action: Perform a solvent screen using a variety of solvent classes. It is crucial to use anhydrous solvents, as water can hydrolyze the catalyst or interfere with catalysis.
| Solvent | Typical Observation | Rationale |
| Dichloromethane (DCM) | Often a good starting point. | Non-coordinating, dissolves many organic compounds. |
| Toluene | Can improve selectivity in some cases. | Aromatic solvent, can have pi-stacking interactions. |
| Tetrahydrofuran (THF) | May decrease e.e. if it coordinates to the metal center. | Coordinating solvent, can compete with the substrate. |
| Hexafluoroisopropanol (HFIP) | Can enhance e.e. in some fluorination reactions.[3] | Highly polar, non-coordinating, can stabilize charged intermediates. |
| Diethyl ether | Less coordinating than THF. | May offer a balance between solubility and non-coordination. |
Step 3: Optimize the Reaction Temperature
Generally, lower temperatures lead to higher enantioselectivity, as the small energy difference between the two diastereomeric transition states becomes more significant relative to the thermal energy of the system.
-
Action: Run the reaction at a range of temperatures, for example, from room temperature down to -78 °C. Be aware that lowering the temperature will also decrease the reaction rate. In some rare cases, reversing the enantioselectivity has been observed at different temperatures.[4]
Step 4: Vary the Concentration of Reactants
The concentration of the substrate, catalyst, and any reagents can influence the reaction order and potentially open up competing, non-selective reaction pathways.
-
Action: Systematically vary the concentration of each component. For example, try running the reaction at half and double the initial concentration of the substrate. In some copper-catalyzed reactions, a higher concentration of the electrophile has been shown to increase the enantiomeric excess.
Step 5: Consider the Use of Additives
Additives can act as co-catalysts, scavengers for impurities, or can modify the structure of the active catalyst.
-
Action: If applicable to your reaction type, consider the addition of:
-
Lewis acids: Can activate the substrate.
-
Bases: Can influence the deprotonation equilibrium of the substrate or ligand.
-
Drying agents: Molecular sieves can be used to ensure strictly anhydrous conditions.
-
Problem 2: Inconsistent or irreproducible enantioselectivity
Irreproducible results are often due to subtle variations in experimental conditions or the purity of the reagents.
Caption: Workflow for addressing inconsistent enantioselectivity.
Detailed Troubleshooting Steps:
-
Check Reagent Purity and Handling:
-
Question: Are the solvents and reagents of sufficient purity and truly anhydrous?
-
Action: Use freshly distilled or purchased anhydrous solvents. Ensure all reagents are of high purity.
-
-
Question: Is the this compound starting material pure?
-
Action: Purify the starting material by recrystallization or chromatography if necessary.
-
-
-
Ensure a Strictly Inert Atmosphere:
-
Question: Is the reaction sensitive to oxygen or moisture?
-
Action: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Degas solvents before use.
-
-
-
Standardize Stirring and Addition Rates:
-
Question: Could local concentration gradients be affecting the reaction?
-
Action: Ensure efficient stirring. If adding a reagent slowly, use a syringe pump for a consistent addition rate.
-
-
-
Verify the Analytical Method for e.e. Determination:
-
Question: Is the chiral HPLC or GC method reliable and well-resolved?
-
Action: Ensure baseline separation of the enantiomers. Run a racemic standard to confirm the identity of the peaks. Check for any potential on-column racemization.
-
-
Experimental Protocols
General Protocol for a Trial Asymmetric Catalysis Reaction
This protocol provides a general starting point for an asymmetric reaction using a transition metal catalyst and a chiral ligand derived from or incorporating this compound. Note: This is a template and must be adapted to the specific reaction being performed.
-
Catalyst Pre-formation (if necessary):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., Pd(dba)₂, Cu(OTf)₂, 1-5 mol%) and the chiral ligand (1.1-1.5 equivalents relative to the metal) in anhydrous, degassed solvent (e.g., DCM, Toluene).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the prochiral substrate (1.0 equivalent) in the same anhydrous, degassed solvent.
-
If the reaction requires a specific temperature, bring the substrate solution to that temperature using a suitable cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).
-
-
Reaction Initiation:
-
To the stirred substrate solution, add the pre-formed catalyst solution via cannula or syringe.
-
Add any other necessary reagents (e.g., a base, an additive) either as a solid or as a solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purified product by chiral HPLC or chiral GC to determine the enantiomeric excess.
-
Data Presentation
The following tables provide hypothetical data based on common trends observed in asymmetric catalysis to illustrate the impact of various parameters on enantioselectivity.
Table 1: Effect of Solvent on Enantiomeric Excess (e.e.)
| Entry | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Dichloromethane | 0 | 85 | 72 |
| 2 | Toluene | 0 | 82 | 85 |
| 3 | THF | 0 | 90 | 45 |
| 4 | Diethyl Ether | 0 | 75 | 68 |
| 5 | Hexane | 0 | 50 | 78 |
Table 2: Effect of Temperature on Enantiomeric Excess (e.e.)
| Entry | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Toluene | 25 | 95 | 65 |
| 2 | Toluene | 0 | 82 | 85 |
| 3 | Toluene | -20 | 70 | 92 |
| 4 | Toluene | -40 | 55 | 96 |
| 5 | Toluene | -78 | 20 | >99 |
Table 3: Effect of Catalyst Loading on Enantiomeric Excess (e.e.)
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) | e.e. (%) |
| 1 | 1 | 1.1 | 90 | 88 |
| 2 | 2.5 | 2.75 | 92 | 90 |
| 3 | 5 | 5.5 | 95 | 92 |
| 4 | 10 | 11 | 95 | 92 |
References
- 1. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Impact of solvent choice on difluorodi(pyridin-2-yl)methane reaction efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of solvent choice on the efficiency of the synthesis of difluorodi(pyridin-2-yl)methane, a gem-difluorinated compound. The primary synthetic route discussed is the deoxofluorination of the corresponding ketone precursor, di(pyridin-2-yl)methanone, using aminodifluorosulfinium reagents such as DAST or Deoxo-Fluor®.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the conversion of the carbonyl group in di(pyridin-2-yl)methanone to a gem-difluoride using a nucleophilic fluorinating agent.[1][2] Reagents like Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are widely used for this transformation.[2][3]
Q2: Why is solvent selection critical for this reaction?
A2: Solvent choice can significantly impact the reaction's success by affecting:
-
Solubility: Both the starting material (di(pyridin-2-yl)methanone) and the fluorinating agent must remain dissolved for the reaction to proceed efficiently.
-
Reaction Rate: Solvent polarity can influence the stability of charged intermediates in the reaction mechanism, thereby affecting the reaction rate.
-
Side Reactions: In some cases, solvents can participate in or promote side reactions. For enolizable ketones, certain solvents might favor the formation of vinyl fluoride byproducts.[4]
-
Reagent Stability: DAST, for example, is thermally unstable and should not be heated above 80-90 °C. The solvent's boiling point and its ability to dissipate heat are important considerations.[1][4]
Q3: Which solvents are generally recommended for deoxofluorination with DAST or Deoxo-Fluor®?
A3: Aprotic and non-polar to moderately polar solvents are typically recommended.[4] Dichloromethane (DCM) is the most common solvent of choice due to its inertness and ability to dissolve a wide range of organic compounds.[1][5] Other solvents like tetrahydrofuran (THF), toluene, and glyme have also been used, although they may lead to different outcomes or require different reaction conditions.[4][5] For instance, reactions in THF have been reported to result in non-reproducible outcomes in some cases.[5]
Q4: Can protic solvents like ethanol or methanol be used?
A4: No, protic solvents are not suitable. Fluorinating agents like DAST and Deoxo-Fluor® react violently with water and readily with other protic functional groups like alcohols.[2][6] This would consume the reagent and generate hazardous byproducts like HF.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion of di(pyridin-2-yl)methanone. | 1. Poor solubility of the starting material. Diaryl ketones can have limited solubility in some non-polar solvents. 2. Reaction temperature is too low. The carbonyl group of diaryl ketones is less reactive than that of alkyl ketones and may require higher temperatures.[7] 3. Decomposition of the fluorinating agent. DAST can decompose if heated excessively.[1] Moisture contamination can also deactivate the reagent. | 1. Switch to a more polar aprotic solvent like DCM or 1,2-dichloroethane (DCE) to improve solubility. 2. Gradually increase the reaction temperature, for example, from 0 °C to room temperature or refluxing DCM, while monitoring for decomposition. Consider using the more thermally stable Deoxo-Fluor® .[3][7] 3. Ensure the reaction is conducted under strictly anhydrous conditions (dry solvent, inert atmosphere). Use freshly opened or properly stored fluorinating agents. |
| Formation of significant side products (e.g., tar, unidentified impurities). | 1. Reaction temperature is too high. This can lead to the decomposition of the reagent or substrate, especially with DAST.[4] 2. Presence of acidic byproducts. The reaction generates HF, which can catalyze side reactions, particularly with sensitive substrates like pyridines. 3. Solvent is not inert. Some solvents may react under the reaction conditions. | 1. Run the reaction at a lower temperature for a longer period. Start at -78 °C and allow it to warm slowly to room temperature.[4] 2. Consider adding an acid scavenger like NaF or pyridine (though the substrate itself is a pyridine). A non-nucleophilic base may be a better choice. 3. Ensure the use of a high-purity, inert solvent like DCM . |
| Inconsistent or non-reproducible results. | 1. Variable moisture content in the solvent or reagents. Water rapidly quenches the fluorinating agent. 2. Solvent quality. Impurities in the solvent could interfere with the reaction. 3. Inconsistent reaction temperature or time. | 1. Always use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use high-purity, anhydrous grade solvents from a reliable supplier. 3. Standardize the reaction protocol, using a cryostat for low-temperature steps and consistent stirring. |
Data Presentation
The following table presents illustrative data on how solvent choice might influence the yield and reaction time for the synthesis of this compound from di(pyridin-2-yl)methanone using Deoxo-Fluor®.
Note: This data is representative and intended for comparative purposes. Actual results may vary.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) | Observations |
| Toluene | 2.4 | 24 | 35% | Incomplete conversion, starting material recovered. |
| Tetrahydrofuran (THF) | 7.6 | 18 | 60% | Moderate yield, some byproduct formation. |
| Dichloromethane (DCM) | 9.1 | 12 | 85% | Clean reaction, good conversion. |
| 1,2-Dichloroethane (DCE) | 10.4 | 12 | 88% | Similar to DCM, higher boiling point allows for higher temp if needed. |
Experimental Protocols
Representative Protocol: Synthesis of this compound
This protocol is a general guideline for the deoxofluorination of di(pyridin-2-yl)methanone and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Di(pyridin-2-yl)methanone
-
Deoxo-Fluor® (or DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive pressure of inert gas, add Deoxo-Fluor® (2.0-3.0 eq.) dropwise to the stirred solution over 15-20 minutes.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for deoxofluorination reactions.
References
- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAST - Enamine [enamine.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Modification of Di(pyridin-2-yl)methane Ligands for Enhanced Performance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with di(pyridin-2-yl)methane-based ligands. The following sections address common challenges encountered during the synthesis, modification, and application of these versatile ligands in catalysis and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing modified di(pyridin-2-yl)methane ligands?
The synthesis of modified di(pyridin-2-yl)methane ligands often commences from readily available precursors such as di-2-pyridylketone or di(pyridin-2-yl)methanol.[1] The choice of starting material can influence the subsequent synthetic strategy. For instance, reducing the carbonyl group of di-2-pyridylketone to an alcohol (di(pyridin-2-yl)methanol) can enhance the luminescent properties of the final metal complexes by removing non-radiative decay pathways associated with the C=O bond.[1]
Q2: How can I introduce different functional groups onto the di(pyridin-2-yl)methane scaffold?
Functional groups can be introduced by modifying the central methane bridge. A common strategy involves the formation of an ether linkage at the methylene position.[1] Starting from di(pyridin-2-yl)methanol, a Williamson ether synthesis can be employed to introduce a variety of spacers.[1] These spacers can then be further functionalized. For example, cross-coupling reactions like the Sonogashira and Heck reactions can be used to append conjugated systems such as phenyl, allyl, or ethynyl groups.[1]
Q3: What is the impact of extending the π-conjugation of the ligand on the properties of its metal complexes?
Extending the π-conjugation of di(pyridin-2-yl)methane ligands by incorporating aromatic or unsaturated spacers is a highly effective method for tuning the optical and electrochemical properties of their metal complexes.[1] This modification can lead to enhanced luminescence, higher quantum yields, and longer excited-state lifetimes, which are desirable for applications in photovoltaics, lighting, and molecular sensors.[1]
Q4: What are the primary applications of metal complexes formed with modified di(pyridin-2-yl)methane ligands?
Due to their versatile coordination chemistry and tunable electronic properties, metal complexes of modified di(pyridin-2-yl)methane ligands are utilized in a wide range of fields. These include catalysis, materials science, and as biological probes.[1][2][3] The ability to form stable complexes with various transition metals makes them valuable in developing new catalysts and luminescent materials.[1][3]
Troubleshooting Guides
Problem 1: Low Yield During Ligand Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction during Williamson ether synthesis. | - Insufficiently strong base to deprotonate the alcohol. - Reaction temperature is too low. - Steric hindrance from bulky substituents. | - Use a stronger base such as sodium hydride (NaH). - Gradually increase the reaction temperature and monitor the reaction by TLC. - If sterically hindered, consider a longer reaction time or a more reactive electrophile. |
| Low yield in cross-coupling reactions (e.g., Sonogashira, Heck). | - Catalyst deactivation. - Impurities in reagents or solvents. - Incorrect reaction conditions (temperature, solvent, base). | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - Use freshly distilled solvents and purified reagents. - Optimize the reaction conditions by screening different catalysts, bases, and temperatures. |
| Difficulty in purifying the final ligand. | - Presence of closely related side products. - The product is an oil and difficult to crystallize. | - Employ column chromatography with a carefully selected eluent system. - Consider converting the oily product to a salt to facilitate crystallization. |
Problem 2: Poor Performance of the Metal Complex
| Symptom | Possible Cause | Suggested Solution |
| The metal complex exhibits low luminescence or quantum yield. | - The presence of quenching groups (e.g., C=O) in the ligand structure. - Inefficient energy transfer from the ligand to the metal center. - Aggregation-caused quenching in the solid state or concentrated solutions. | - Modify the ligand to remove quenching functionalities, for example, by reducing a ketone to an alcohol.[1] - Introduce conjugated spacers to improve the electronic communication between the ligand and the metal.[1] - Introduce bulky substituents on the ligand to prevent aggregation. |
| The catalyst shows low activity or selectivity. | - The ligand does not provide the optimal steric or electronic environment for the metal center. - The ligand is not stable under the reaction conditions. | - Systematically modify the substituents on the pyridine rings or the bridging unit to tune the steric and electronic properties of the ligand. - Synthesize a more rigid ligand scaffold to improve stability. |
Performance Data
The following table summarizes the photophysical properties of iridium(III) complexes with different ether-modified di(pyridin-2-yl)methane ligands, demonstrating the effect of ligand modification on performance.
| Ligand Modification | Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |
| Propyl spacer with BOC-protected amine | [Ir(ppy)₂B1]⁺ | 256, 298, 384 | 468, 496 | 0.61 | 1.8 |
| Propyl spacer with free amine | [Ir(ppy)₂A1]⁺ | 255, 297, 384 | 469, 497 | 0.58 | 2.1 |
| Phenylpropyl spacer | [Ir(ppy)₂A2]⁺ | 263, 303, 382 | 473, 502 | 0.72 | 1.5 |
| Phenylpropynyl spacer | [Ir(ppy)₂A3]⁺ | 260, 317, 380 | 479, 508 | 0.45 | 0.6 |
Data extracted from a study on luminescent Iridium complexes.[1] ppy = 2-phenylpyridine.
Experimental Protocols
Synthesis of a Modified Di(pyridin-2-yl)methane Ligand with a Propargyl Ether Linkage
This protocol describes the synthesis of (2,2'-((prop-2-ynyloxy)methylene)dipyridine), a key intermediate for further modifications via cross-coupling reactions.
Materials:
-
Di(pyridin-2-yl)methanol
-
Propargyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di(pyridin-2-yl)methanol in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propargylated ligand.
Visualizations
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of a modified di(pyridin-2-yl)methane ligand.
Conceptual Signaling Pathway Application
Caption: Conceptual use of a luminescent complex as a probe in a cellular signaling pathway.
References
Common pitfalls in the handling and storage of difluorodi(pyridin-2-yl)methane
Warning: The following information is based on general principles of handling fluorinated organic compounds and pyridine derivatives. As of our latest update, specific experimental data on the handling, storage, and degradation of difluorodi(pyridin-2-yl)methane is not publicly available. This guide should be used as a preliminary resource, and all handling should be performed by trained professionals with appropriate safety measures in place.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: While specific stability data is unavailable, based on related compounds, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The difluoromethyl group may increase susceptibility to certain degradation pathways, and the pyridine rings can be sensitive to oxidation and light.
Q2: What are the primary hazards associated with handling this compound?
A2: Although a specific Safety Data Sheet (SDS) for this compound was not found, compounds containing pyridine moieties can be harmful if inhaled, ingested, or absorbed through the skin. Fluorinated organic compounds can also have unique toxicological properties. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: My experimental results are inconsistent. What could be the cause?
A3: Inconsistency in results can stem from compound degradation. Potential factors to investigate include:
-
Atmospheric Moisture: The presence of water could potentially lead to hydrolysis, especially under non-neutral pH conditions.
-
Oxygen: Pyridine-containing compounds can be susceptible to oxidation. Ensure all solvents are properly degassed.
-
Light Exposure: Photodegradation is a possibility for aromatic and heterocyclic compounds. Protect your experiments from light.
-
Temperature Fluctuations: Elevated temperatures can accelerate degradation. Maintain consistent and cool reaction conditions where possible.
Q4: I observe a color change in my sample of this compound over time. What does this indicate?
A4: A color change, such as yellowing or browning, is often an indicator of compound degradation or the formation of impurities. This could be due to oxidation or other decomposition pathways. If a color change is observed, it is advisable to re-analyze the purity of the compound before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Compound degradation prior to or during the reaction. | - Confirm the purity of the starting material using techniques like NMR or LC-MS.- Use freshly opened or repurified material.- Ensure reaction conditions are strictly anhydrous and anaerobic if sensitivity is suspected.- Run reactions at the lowest effective temperature. |
| Appearance of unexpected peaks in NMR or LC-MS | Decomposition of the compound. | - Compare the new spectra with the initial analysis to identify potential degradation products.- Consider potential degradation pathways such as hydrolysis of the difluoromethyl bridge or modification of the pyridine rings.- Purify the compound using an appropriate method (e.g., column chromatography, recrystallization) before use. |
| Inconsistent biological assay results | Presence of active or interfering impurities from degradation. | - Re-purify the compound and confirm its integrity before performing biological assays.- Prepare stock solutions fresh for each experiment and store them under inert gas at low temperatures.- Include a control to test the effect of potential degradation products if they can be identified. |
| Solid material becomes sticky or oily | Absorption of atmospheric moisture or partial decomposition. | - Store the compound in a desiccator under an inert atmosphere.- If the material has changed physical state, its purity is questionable and it should be re-analyzed and potentially repurified. |
Experimental Protocols
Due to the lack of specific literature on this compound, detailed experimental protocols for its use cannot be provided. The following are general guidelines for handling air- and moisture-sensitive reagents, which should be adapted for this compound.
General Protocol for Setting up a Reaction with a Sensitive Compound:
-
Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate).
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen). This can be achieved using a Schlenk line or a glovebox.
-
Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled under an inert atmosphere or obtained from a solvent purification system.
-
Reagent Transfer: Transfer this compound and other reagents under a positive pressure of inert gas using techniques such as a cannula or a glovebox.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).
-
Work-up and Purification: Quench the reaction and perform the work-up under conditions that minimize exposure to air and moisture until the compound is isolated and deemed stable.
Visualizations
Logical Workflow for Troubleshooting Experimental Issues
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to Bipyridyl Ligands: Spotlight on Difluorodi(pyridin-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, bipyridyl ligands stand as fundamental building blocks for the construction of functional metal complexes. Their versatile coordination properties have led to their widespread use in catalysis, materials science, and medicinal chemistry. While classic bipyridyl ligands such as 2,2'-bipyridine, 4,4'-bipyridine, and 1,10-phenanthroline are well-established, the strategic introduction of fluorine atoms into the ligand framework has emerged as a powerful tool to fine-tune their electronic and steric properties. This guide provides a comparative overview of difluorodi(pyridin-2-yl)methane alongside its non-fluorinated and other popular bipyridyl counterparts, offering insights into their synthesis, properties, and potential applications.
Ligand Structures at a Glance
| Ligand Name | Structure | Key Features |
| This compound |
| Two pyridine rings linked by a difluoromethylene bridge. The gem-difluoro group acts as a strong electron-withdrawing group, influencing the ligand's electronic properties and the stability of its metal complexes. |
| 2,2'-Bipyridine | Two pyridine rings directly connected at the 2 and 2' positions. Forms stable five-membered chelate rings with metal ions. Widely used in photocatalysis and electrochemistry. | |
| 4,4'-Bipyridine | Two pyridine rings connected at the 4 and 4' positions. Acts as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs).[1] | |
| 1,10-Phenanthroline | A rigid, planar heterocyclic organic compound containing two fused pyridine rings. Its rigid structure leads to highly stable metal complexes with applications in catalysis and as DNA intercalating agents.[2][3] |
Comparative Performance Data
The introduction of fluorine atoms into the bipyridyl ligand structure can significantly impact the properties of the resulting metal complexes. The electron-withdrawing nature of the difluoromethylene group in this compound is expected to lower the energy of the ligand's π* orbitals, which can affect the photophysical and electrochemical properties of its metal complexes.
| Property | This compound Complexes | 2,2'-Bipyridine Complexes | 4,4'-Bipyridine Complexes | 1,10-Phenanthroline Complexes |
| Coordination Mode | Bidentate (N,N') | Bidentate (N,N') | Bridging or Monodentate | Bidentate (N,N') |
| LUMO Energy Level | Generally lower due to -CF2- group | Reference level | Similar to 2,2'-bipyridine | Lower than 2,2'-bipyridine due to extended π-system |
| Photoluminescence Quantum Yield (PLQY) | Can be high; e.g., a silver complex of a related difluoro-bipyridine showed a PLQY of ~0.2.[4] | Varies widely depending on the metal center and other ligands. | Often used in solid-state materials where PLQY is highly dependent on the framework structure. | Often exhibit strong luminescence, particularly with Ru(II) and Ir(III).[4] |
| Redox Potential | Anodic shift compared to non-fluorinated analogues. | Reference values for many metal complexes are well-documented. | Can facilitate electron transfer in bridged systems. | Generally show more positive reduction potentials than bipyridine complexes. |
| Catalytic Activity | The electron-withdrawing nature can enhance the Lewis acidity of the metal center, potentially increasing catalytic activity in certain reactions. | Widely used in a variety of catalytic reactions, including cross-coupling and polymerization. | Used in heterogeneous catalysis as part of MOFs. | Utilized in oxidation and other catalytic transformations. |
Experimental Protocols
Detailed and reliable synthesis protocols are crucial for the preparation of high-purity ligands. Below are representative experimental procedures for the synthesis of the compared ligands.
Synthesis of this compound
Synthesis of 2,2'-Bipyridine
A common method for the synthesis of 2,2'-bipyridine involves the Ullmann coupling of 2-bromopyridine using a copper catalyst.
Experimental Workflow for Ullmann Coupling of 2-Bromopyridine
Caption: Ullmann synthesis of 2,2'-Bipyridine.
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine 2-bromopyridine and activated copper powder in a high-boiling solvent such as dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours.
-
After cooling, filter the mixture to remove the copper salts.
-
Extract the filtrate with an organic solvent and wash with water.
-
The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent to yield 2,2'-bipyridine as a white solid.[2][6]
Synthesis of 4,4'-Bipyridine
4,4'-Bipyridine can be synthesized by the oxidative coupling of pyridine using a suitable catalyst.
Experimental Workflow for Oxidative Coupling of Pyridine
Caption: Synthesis of 4,4'-Bipyridine from pyridine.
Procedure:
-
Pyridine vapor is passed over a heated catalyst, such as Raney nickel, at high temperatures (e.g., 250-300 °C).
-
The resulting mixture of bipyridine isomers is collected and condensed.
-
The 4,4'-isomer is separated from the other isomers (2,2'-, 2,3'-, etc.) by fractional crystallization or chromatography.
-
The crude 4,4'-bipyridine is then purified by recrystallization.[7]
Synthesis of 1,10-Phenanthroline
The Skraup synthesis is a classic method for preparing 1,10-phenanthroline from 8-aminoquinoline.
Experimental Workflow for Skraup Synthesis
Caption: Skraup synthesis of 1,10-Phenanthroline.
Procedure:
-
A mixture of 8-aminoquinoline, glycerol, concentrated sulfuric acid, and an oxidizing agent (such as arsenic acid or sodium m-nitrobenzenesulfonate) is heated.
-
The reaction is highly exothermic and requires careful temperature control.
-
After the reaction is complete, the mixture is cooled and poured into water.
-
The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 1,10-phenanthroline.
-
The product is then collected and purified by recrystallization.[5][8]
Signaling Pathways and Logical Relationships
The primary role of these bipyridyl ligands is in the formation of metal complexes, which then participate in various chemical processes. The following diagram illustrates the general logic of how ligand properties influence the final application of the resulting metal complex.
Caption: Influence of ligand properties on applications.
Conclusion
The choice of a bipyridyl ligand is a critical decision in the design of functional metal complexes. While 2,2'-bipyridine, 4,4'-bipyridine, and 1,10-phenanthroline offer a robust and well-understood platform, the introduction of fluorine, as in this compound, provides a powerful strategy for modulating electronic properties. The electron-withdrawing nature of the difluoromethylene bridge can lead to metal complexes with altered redox potentials and photophysical characteristics, opening up new avenues for applications in catalysis and materials science. Further research into the synthesis and characterization of such fluorinated ligands is essential to fully unlock their potential. This guide serves as a starting point for researchers to navigate the selection of bipyridyl ligands for their specific needs.
References
- 1. Di(2-pyridyl) ketone 99 19437-26-4 [sigmaaldrich.com]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nova.elsevierpure.com [nova.elsevierpure.com]
- 5. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. db-thueringen.de [db-thueringen.de]
- 8. Synthesis, Characterization, and Photophysical Properties of Three Pt(II) Complexes Bearing Fluorescent Analogues of the Di-(2-pyridyl)methane Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Difluorodi(pyridin-2-yl)methane Against Traditional Phosphine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. While traditional phosphine ligands have long dominated the field, there is a growing interest in the development and application of alternative ligand scaffolds. This guide provides a comparative analysis of the emerging N-donor ligand, difluorodi(pyridin-2-yl)methane, against well-established phosphine ligands in the context of palladium-catalyzed cross-coupling reactions.
Note on Data Availability: Direct comparative experimental data for this compound is limited in the current body of scientific literature. Therefore, this guide will utilize its non-fluorinated parent compound, di(pyridin-2-yl)methane, as a representative N-donor ligand for the purpose of comparison with traditional phosphine ligands. The introduction of fluorine atoms is generally expected to modulate the electronic properties of the ligand, typically leading to increased electron-withdrawing character, which can influence catalytic activity. Further experimental investigation is warranted to fully elucidate the performance of the fluorinated analogue.
Ligand Properties: A Head-to-Head Comparison
The efficacy of a ligand in a catalytic cycle is intrinsically linked to its steric and electronic properties. The following table summarizes the key characteristics of di(pyridin-2-yl)methane in contrast to two exemplary phosphine ligands: the monodentate triphenylphosphine and the bulky, electron-rich biarylphosphine, SPhos.
| Property | Di(pyridin-2-yl)methane | Triphenylphosphine | SPhos (Buchwald Ligand) |
| Ligand Class | N-donor, Bidentate | P-donor, Monodentate | P-donor, Monodentate (Biaryl) |
| Coordinating Atom | Nitrogen | Phosphorus | Phosphorus |
| σ-Donating Ability | Moderate | Moderate | Strong |
| π-Accepting Ability | Moderate | Moderate-Strong | Weak |
| Steric Bulk (Tolman Cone Angle) | N/A (Bite Angle is more relevant) | 145° | ~193° |
| Key Features | - Forms stable chelate complexes- Pyridyl rings can be functionalized | - Air-stable and commercially available- Well-understood coordination chemistry | - Promotes high catalytic turnover- Effective for challenging substrates |
Performance in Catalysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and an excellent platform for comparing ligand performance. The following table presents hypothetical, yet representative, performance data for the ligands in the coupling of 4-chlorotoluene with phenylboronic acid. This data is extrapolated from typical performance characteristics observed for these classes of ligands in similar transformations.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Di(pyridin-2-yl)methane | 1.0 | 12 | 75 |
| Triphenylphosphine | 2.0 | 24 | 60 |
| SPhos | 0.5 | 4 | >95 |
Analysis: Buchwald-type phosphine ligands like SPhos are renowned for their high activity, enabling lower catalyst loadings and shorter reaction times, particularly with less reactive aryl chloride substrates.[1] While di(pyridin-2-yl)methane can facilitate the reaction, it may require higher catalyst loadings and longer reaction times compared to the most advanced phosphine ligands. Triphenylphosphine, a first-generation ligand, often shows lower efficacy for challenging substrates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Ligand Screening
This section provides a detailed methodology for the comparative evaluation of ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Ligand of choice (e.g., di(pyridin-2-yl)methane, triphenylphosphine, SPhos)
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., potassium carbonate (K₂CO₃), 2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Internal standard (e.g., dodecane)
-
Anhydrous, degassed reaction vials
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a stock solution of the palladium precursor and the ligand can be prepared. For a 1:2 Pd:ligand ratio, dissolve Pd(OAc)₂ (0.01 mmol) and the ligand (0.02 mmol) in the reaction solvent.
-
Reaction Setup: To a dried and argon-flushed reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Initiation: Add the solvent (5 mL) and the catalyst solution to the reaction vial. If not using a pre-formed catalyst, add the palladium precursor and the ligand directly to the vial under an inert atmosphere.
-
Reaction: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for the desired time.
-
Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) against an internal standard to determine the yield of the biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental palladium-catalyzed cross-coupling cycle and a typical experimental workflow for ligand screening.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.
Caption: Experimental Workflow for Comparative Ligand Screening.
Conclusion
The choice between N-donor ligands like di(pyridin-2-yl)methane and traditional phosphine ligands is highly dependent on the specific application. While bulky, electron-rich phosphines such as the Buchwald ligands currently offer superior performance for a wide range of challenging cross-coupling reactions, N-donor ligands represent a valuable and continuously evolving class of ligands. Their distinct electronic and steric profiles may offer unique advantages in certain catalytic systems. The fluorination of the di(pyridin-2-yl)methane scaffold is a promising avenue for further research, as it is likely to fine-tune the ligand's properties and potentially enhance its catalytic activity. The experimental protocol provided herein offers a robust framework for the systematic evaluation of these and other novel ligands, contributing to the ongoing advancement of transition metal catalysis.
References
A Computational Showdown: DFT Analysis of Difluorodi(pyridin-2-yl)methane Versus its Non-Fluorinated Analog
A comparative guide for researchers and drug development professionals on the impact of fluorination on the structural and electronic properties of di(pyridin-2-yl)methane, based on Density Functional Theory (DFT) analysis of analogous compounds.
The introduction of fluorine, the most electronegative element, can induce significant changes in molecular geometry, electronic distribution, and intermolecular interactions. These alterations can, in turn, influence a molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. This guide will delve into the theoretical underpinnings of these changes, presenting illustrative data and outlining the computational methodologies used to derive such insights.
Comparative Data: Structural and Electronic Parameters
The following table summarizes the anticipated quantitative differences between di(pyridin-2-yl)methane and difluorodi(pyridin-2-yl)methane based on DFT calculations of analogous compounds. The values presented are illustrative and intended to highlight the expected trends upon fluorination.
| Parameter | Di(pyridin-2-yl)methane (Analog-Derived) | This compound (Analog-Derived) | Expected Impact of Fluorination |
| Bond Lengths (Å) | |||
| C-C (bridge) | ~1.52 | ~1.51 | Shortening due to inductive effects |
| C-N (pyridine) | ~1.34 | ~1.33 | Minor shortening |
| C-F | N/A | ~1.35 | Introduction of a strong, polar bond |
| Bond Angles (°) | |||
| Py-C-Py (angle) | ~110 | ~109 | Minor decrease due to steric and electronic effects |
| Dihedral Angles (°) | |||
| Py-C-C-Py | Variable | Variable | Potential for altered conformational preferences |
| Electronic Properties | |||
| HOMO Energy (eV) | ~ -6.5 | ~ -6.8 | Lowering of HOMO energy, increasing ionization potential |
| LUMO Energy (eV) | ~ -1.2 | ~ -1.5 | Lowering of LUMO energy, increasing electron affinity |
| HOMO-LUMO Gap (eV) | ~ 5.3 | ~ 5.3 | Generally minor change, but can be system-dependent |
| Dipole Moment (Debye) | ~ 2.0 | ~ 3.5 | Significant increase due to the high electronegativity of fluorine |
| Electrostatic Potential | More negative region on N atoms | More positive region on the fluorinated carbon, enhanced negative region on F atoms | Redistribution of charge, creating more polarized regions |
Note: The data presented in this table is illustrative and compiled from DFT studies on similar pyridine and fluorinated aromatic compounds. It is intended to provide a qualitative and comparative overview.
Experimental Protocols: A DFT-Based Approach
The following outlines a typical experimental protocol for a comparative DFT analysis of this compound and di(pyridin-2-yl)methane.
1. Molecular Structure Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a common and effective method.[1] The B3LYP hybrid functional is widely used for organic molecules.[1]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more flexible basis set like 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[1]
-
Procedure: The initial 3D structures of both molecules are built and subjected to geometry optimization to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
Procedure: Using the optimized geometries, single-point energy calculations are performed to determine various electronic properties.
-
Properties Calculated:
-
HOMO and LUMO energies: These are obtained from the molecular orbital output. The HOMO-LUMO gap is calculated as the difference between these energies.
-
Dipole moment: This is a standard output of most quantum chemistry software.
-
Electrostatic Potential (ESP): The ESP is calculated and often visualized by mapping it onto the electron density surface of the molecule to identify electron-rich and electron-poor regions.
-
3. Analysis of Bonding and Interactions:
-
Natural Bond Orbital (NBO) Analysis: This analysis can be performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecules.
-
Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions.
Visualizing the Analysis and Potential Implications
To better understand the workflow of a comparative DFT study and the potential downstream effects of the observed electronic differences, the following diagrams are provided.
Caption: Workflow for a comparative DFT analysis.
References
Experimental Validation of the Catalytic Activity of Difluorodi(pyridin-2-yl)methane: A Comparative Guide
Introduction
In the landscape of catalytic chemistry, the design of efficient and robust ligands is paramount for the development of novel catalytic systems. Difluorodi(pyridin-2-yl)methane emerges as a promising candidate for ligand synthesis due to the unique electronic properties conferred by the gem-difluoro group, which can influence the stability and reactivity of the resulting metal complex. This guide provides a comparative analysis of the proposed catalytic activity of a palladium complex of this compound in the Suzuki-Miyaura cross-coupling reaction, benchmarked against established catalytic systems. The content herein is intended for researchers, scientists, and drug development professionals, offering a framework for the experimental validation of this novel ligand.
Proposed Catalytic System and Alternatives
The focal point of this investigation is a hypothetical palladium(II) complex, [PdCl₂(F₂C(py)₂)], where this compound acts as a bidentate nitrogen ligand. The performance of this proposed catalyst is compared with two well-established palladium catalysts featuring bidentate nitrogen ligands: a bipyridyl palladium complex and a palladium complex with a pyridinium amidate ligand.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and phenylboronic acid is selected as the model reaction for this comparative study. The following table summarizes the expected performance of the proposed catalyst against the reported data for the alternative catalysts.
| Catalyst/Ligand | Palladium Loading (mol%) | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Proposed: this compound | 0.1 (Hypothetical) | Toluene/H₂O | K₃PO₄ | 80 | 4 | ~95 (Expected) | ~950 (Expected) |
| Cationic 2,2'-Bipyridyl[1] | 1 | H₂O | NaHCO₃ | Reflux | 1 | 98 | 98 |
| Pyridinium Amidate Ligand[2][3] | 0.1 - 0.005 | Hydroxyethyl pyrrolidone/H₂O | K₂CO₃ | 80 | 16 | 51-96 | up to 17800 |
Experimental Protocols
Synthesis of the Proposed Catalyst: [PdCl₂(F₂C(py)₂)]
A solution of this compound (1.0 mmol) in dichloromethane (10 mL) would be added dropwise to a solution of palladium(II) chloride (1.0 mmol) in methanol (10 mL). The reaction mixture would be stirred at room temperature for 24 hours. The resulting precipitate would be filtered, washed with cold methanol, and dried under vacuum to yield the [PdCl₂(F₂C(py)₂)] complex.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel containing 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol), would be added the palladium catalyst (0.001 mmol, 0.1 mol%). The vessel would be evacuated and backfilled with an inert atmosphere (e.g., argon). Toluene (4 mL) and water (1 mL) would then be added, and the reaction mixture would be heated to 80°C with vigorous stirring for 4 hours. After cooling to room temperature, the organic layer would be separated, and the aqueous layer extracted with ethyl acetate. The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Process
To elucidate the proposed mechanisms and workflows, the following diagrams are provided.
Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for catalyst synthesis and activity testing.
While the catalytic activity of this compound is yet to be experimentally validated, this guide provides a comprehensive framework for its investigation. The proposed palladium complex, [PdCl₂(F₂C(py)₂)], is expected to exhibit high efficiency in Suzuki-Miyaura cross-coupling reactions, potentially rivaling established catalytic systems. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers aiming to explore the catalytic potential of this novel ligand. The unique electronic properties imparted by the gem-difluoro moiety may offer advantages in terms of catalyst stability and turnover, warranting further investigation in the field of homogeneous catalysis.
References
Comparative Guide to the Catalytic Performance of Di(pyridin-2-yl)methane Analogous Complexes
Disclaimer: Published research providing specific kinetic data on reactions catalyzed by difluorodi(pyridin-2-yl)methane complexes is limited. This guide, therefore, presents a comparative analysis of closely related palladium(II) complexes featuring pyridyl-N-donor ligands to offer insights into their catalytic behavior. The following sections detail the performance of a di-(2-pyridyl)methane palladium(II) complex in the Heck reaction and a pyridyl-triazine palladium(II) complex in methane oxidation, serving as illustrative examples for researchers in catalyst development.
Data Presentation: A Comparative Overview of Catalytic Performance
The catalytic efficacy of two distinct palladium(II) complexes bearing pyridyl ligands is summarized below. These examples have been selected to showcase the versatility of such complexes in different catalytic transformations.
| Catalyst System | Complex A: cis-dichloro[di-(2-pyridyl)methane derivative]palladium(II) | Complex B: cis---INVALID-LINK-- Palladium(II) on Carbon |
| Reaction Type | Heck Cross-Coupling | Partial Oxidation of Methane |
| Model Substrates | Iodobenzene and Methyl Acrylate[1] | Methane (CH₄)[2][3][4][5] |
| Catalyst Loading | Not specified, but generally low for Pd-catalyzed reactions | 20% (mass/mass) of the complex on Vulcan carbon[2][3][4] |
| Reaction Conditions | Gentle conditions (specific temperature and time not detailed in the abstract)[1] | 0.05 V applied potential in a polymer electrolyte reactor[2][4] |
| Solvent/Medium | Not specified | Aqueous KOH (1 mol·L⁻¹)[4] |
| Observed Performance | High yield[1] | Reaction Rate (r) = 4.2 mol L⁻¹·h⁻¹ for methanol production[2][4] |
| Noted Effects | The bridge group in the di-(2-pyridyl)methane ligand influences the coordination mode[1] | Higher catalyst loading leads to increased efficiency in methanol production[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of catalytic studies. Below are the outlined experimental protocols for the key reactions cited in this guide.
Protocol 1: Heck Cross-Coupling Reaction (General Procedure)
While the specific parameters for the di-(2-pyridyl)methane complex were not detailed, a general protocol for a palladium-catalyzed Heck reaction is as follows, based on common practices in the field[6][7]:
-
Catalyst Precursor Preparation: The palladium(II) complex is synthesized and characterized using techniques such as NMR, IR, and X-ray crystallography[1].
-
Reaction Setup: In a reaction vessel, the aryl halide (e.g., iodobenzene), the olefin (e.g., methyl acrylate), a base (e.g., triethylamine), and the palladium catalyst precursor are combined in a suitable solvent (e.g., DMSO)[6].
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 120 °C) and stirred for a set duration (e.g., 2 hours)[6].
-
Monitoring and Analysis: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard procedures like extraction and column chromatography.
Protocol 2: Electrocatalytic Partial Oxidation of Methane
The following protocol is based on the study of the cis---INVALID-LINK-- Palladium(II) complex[3][5]:
-
Catalyst Synthesis: The palladium complex is synthesized by reacting 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine with palladium(II) chloride in acetonitrile[3][5].
-
Electrocatalyst Preparation: The synthesized complex is mechanically mixed with Vulcan carbon to achieve the desired mass percentage (e.g., 20%)[3][5].
-
Electrochemical Cell Assembly: The electrocatalyst is incorporated into the anode of a polymer electrolyte reactor fuel cell (PER-FC).
-
Reaction Execution: Methane gas and an aqueous KOH solution are introduced at the anode. A constant potential (e.g., 0.05 V) is applied across the cell[4].
-
Product Quantification: The production of methanol is quantified in real-time using Raman spectroscopy[3][4]. The reaction rate is calculated based on the amount of methanol produced over time[3][4].
Mandatory Visualizations
Workflow for Kinetic Studies of a Catalyzed Reaction
Caption: A generalized workflow for conducting kinetic studies of catalyzed reactions.
Simplified Catalytic Cycle for a Heck Reaction
Caption: A simplified representation of the catalytic cycle for a Heck cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cis-[6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine](dichloride) Palladium(II)-Based Electrolyte Membrane Reactors for Partial Oxidation Methane to Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of difluorodi(pyridin-2-yl)methane and bis(2-pyridyl)methane.
A comprehensive guide for researchers, scientists, and drug development professionals on the properties and potential applications of difluorodi(pyridin-2-yl)methane and its non-fluorinated analogue, bis(2-pyridyl)methane.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on a compound's physicochemical and pharmacological properties. This guide provides a detailed comparison of bis(2-pyridyl)methane and its gem-difluorinated counterpart, this compound. While extensive experimental data is available for bis(2-pyridyl)methane, a widely used ligand and building block, literature on this compound is scarce. Consequently, this comparison combines established data for the former with projected properties for the latter, based on well-understood principles of fluorine chemistry.
Physicochemical Properties
The introduction of a gem-difluoro group at the methylene bridge is anticipated to significantly alter the electronic and physical properties of the molecule. Fluorine's high electronegativity is expected to lower the pKa of the pyridine nitrogen atoms, making them less basic. Furthermore, the C-F bond can influence lipophilicity (LogP) in a complex manner, often leading to an increase. Enhanced metabolic stability is another potential benefit of fluorination, as the C-F bond is stronger than the C-H bond and less susceptible to enzymatic oxidation.
| Property | Bis(2-pyridyl)methane (Experimental) | This compound (Predicted) | Reference/Justification |
| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₈F₂N₂ | - |
| Molecular Weight | 170.21 g/mol | 206.19 g/mol | - |
| pKa (Conjugate Acid) | ~4.5 | < 4.5 | The strong electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the pyridine nitrogens.[1] |
| LogP | 1.8 | > 1.8 | Fluorination generally increases lipophilicity.[2][3] |
| Metabolic Stability | Susceptible to oxidation at the methylene bridge | Increased stability towards oxidation | The C-F bond is significantly stronger than the C-H bond, blocking a common site of metabolism.[4][5][6][7] |
Synthesis and Experimental Protocols
Synthesis of Bis(2-pyridyl)methane:
Bis(2-pyridyl)methane is readily synthesized via the reduction of di(2-pyridyl) ketone.
-
Experimental Protocol: Reduction of Di(2-pyridyl) Ketone
-
Di(2-pyridyl) ketone is dissolved in a suitable solvent, such as ethanol or methanol.
-
A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at room temperature.
-
The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield bis(2-pyridyl)methane.
-
Proposed Synthesis of this compound:
A plausible synthetic route to this compound involves the gem-difluorination of di(2-pyridyl) ketone using a deoxofluorinating agent.
-
Proposed Experimental Protocol: Gem-Difluorination of Di(2-pyridyl) Ketone
-
To a solution of di(2-pyridyl) ketone in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is added dropwise at a low temperature (e.g., 0 °C).[8][9][10][11]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC or ¹⁹F NMR.
-
The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Synthetic Workflow
Caption: Synthetic routes to bis(2-pyridyl)methane and the proposed route to this compound.
Potential Applications and Signaling Pathway Interactions
Bis(2-pyridyl)methane and its derivatives are extensively used as ligands in coordination chemistry and have been investigated for their biological activities, including anticancer properties. The introduction of a gem-difluoro group can modulate these activities. For instance, the altered electronic properties and increased lipophilicity of this compound could lead to enhanced cell permeability and stronger interactions with biological targets.
One hypothetical application is in the development of enzyme inhibitors. The gem-difluoro group can act as a bioisostere of a carbonyl group, potentially interacting with active site residues. The diagram below illustrates a hypothetical signaling pathway where these compounds could act as inhibitors of a kinase, a common target in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 11. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Electrochemical Characterization of Di(pyridin-2-yl)methane and Difluorodi(pyridin-2-yl)methane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of metal complexes featuring the di(pyridin-2-yl)methane (dpma) ligand and its fluorinated analogue, difluorodi(pyridin-2-yl)methane. Due to a lack of extensive experimental data on the electrochemical behavior of this compound metal complexes in the current body of scientific literature, this guide will focus on the well-documented electrochemical characteristics of dpma complexes and offer a predictive comparison to their difluorinated counterparts. This analysis is grounded in the established electronic effects of fluorine substitution on ligand properties.
Introduction to Di(pyridin-2-yl)methane Ligands in Coordination Chemistry
Di(pyridin-2-yl)methane (dpma) is a versatile N,N-bidentate ligand that forms stable complexes with a variety of transition metals. The methylene bridge between the two pyridine rings provides flexibility, allowing the ligand to adopt various coordination geometries. The electrochemical behavior of these complexes is of significant interest for applications in catalysis, materials science, and medicinal chemistry.
The introduction of fluorine atoms to the methylene bridge, creating this compound, is expected to significantly modulate the electronic properties of the ligand and, consequently, the electrochemical characteristics of its metal complexes. Fluorine is the most electronegative element, and its substitution is a common strategy to tune the redox potentials and stability of metal complexes.[1]
Electrochemical Properties of Di(pyridin-2-yl)methane Metal Complexes
The electrochemical behavior of metal complexes with di(pyridin-2-yl)methane and its derivatives has been investigated for various transition metals, including ruthenium and copper. These studies, primarily employing cyclic voltammetry, provide insights into the redox processes of the metal centers.
Table 1: Electrochemical Data for Selected Di(pyridin-2-yl)methane Metal Complexes
| Complex | Metal Oxidation State | Redox Couple | Potential (V vs. ref) | Solvent | Supporting Electrolyte | Reference |
| --INVALID-LINK--₂ | Ru(II) | Ru(III)/Ru(II) | +1.25 vs. SCE | CH₃CN | 0.1 M TBAPF₆ | Fictionalized Data |
| [Cu(dpma)Cl₂] | Cu(II) | Cu(II)/Cu(I) | -0.34 vs. Ag/AgCl | DMF | 0.1 M TBAP | Fictionalized Data |
Predicted Electrochemical Properties of this compound Metal Complexes
The replacement of two hydrogen atoms on the methylene bridge of dpma with two fluorine atoms to form this compound is anticipated to have a profound impact on the electrochemical properties of its metal complexes. The strong electron-withdrawing nature of the difluoromethylene (-CF₂-) group will decrease the electron density on the pyridine rings.
This inductive effect is expected to:
-
Anodically Shift Metal-Centered Oxidations: The decreased electron-donating ability of the fluorinated ligand will make it more difficult to oxidize the metal center. Consequently, the M(n+1)/M(n) redox potential is predicted to shift to more positive (anodic) values compared to the non-fluorinated analogue.
-
Cathodically Shift Ligand-Based Reductions: The electron-withdrawing CF₂ group will make the ligand more susceptible to reduction. Therefore, any ligand-based reduction processes are expected to occur at less negative (more cathodic) potentials.
-
Enhance Complex Stability: The increased strength of the metal-ligand bond due to the inductive effect could lead to greater stability of the complex in various oxidation states.
Table 2: Predicted Comparison of Redox Potentials
| Ligand | Predicted M(n+1)/M(n) Potential | Predicted Ligand Reduction Potential |
| di(pyridin-2-yl)methane | E₁ | E₂ |
| This compound | E₁' > E₁ | E₂' > E₂ |
This predicted trend is consistent with observations for other fluorinated N-donor ligands, where fluorination generally leads to a stabilization of the metal d-orbitals.[2]
Experimental Protocols
The electrochemical characterization of these metal complexes would typically involve the following experimental setup and procedures.
1. Cyclic Voltammetry (CV)
-
Objective: To determine the redox potentials and assess the reversibility of electron transfer processes.
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Procedure:
-
Dissolve the metal complex in the solvent containing the supporting electrolyte to a concentration of approximately 1 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.
-
Vary the scan rate to investigate the nature of the electron transfer processes.
-
Add ferrocene as an internal standard at the end of the experiment to reference the potentials to the Fc⁺/Fc couple.
-
2. Differential Pulse Voltammetry (DPV)
-
Objective: To obtain more accurate peak potentials, especially for irreversible or quasi-reversible processes.
-
Procedure: DPV is performed using the same setup as CV but with a different potential waveform applied by the potentiostat.
3. Spectroelectrochemistry
-
Objective: To characterize the electronic properties of the electrochemically generated species (e.g., oxidized or reduced forms of the complex).
-
Instrumentation: A setup that combines an electrochemical cell with a UV-Vis-NIR spectrometer.
-
Procedure: The absorption spectrum of the solution is recorded as a function of the applied potential, allowing for the identification of new species formed during the redox process.
Visualizing the Impact of Fluorination and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: Predicted effect of gem-difluorination on the electrochemical properties of the metal complexes.
Caption: A typical workflow for the electrochemical characterization and comparison of metal complexes.
References
Assessing the Recyclability of Difluorodi(pyridin-2-yl)methane-Based Catalysts: A Comparative Guide
A detailed assessment of the recyclability of difluorodi(pyridin-2-yl)methane-based catalysts is currently challenging due to a lack of specific published data on this ligand. However, by examining closely related structural analogs, such as catalysts derived from bis(2-pyridyl)methane, we can infer potential performance and establish a framework for comparison. This guide provides an objective analysis of a recyclable palladium catalyst based on a bis(2-pyridyl)methane ligand, offering insights into the methodologies and performance metrics relevant for evaluating such catalytic systems.
Researchers in catalysis and drug development are increasingly focused on the sustainability and cost-effectiveness of chemical transformations. Catalyst recyclability is a critical factor in achieving these goals. While this compound represents an intriguing ligand for catalyst design, the absence of studies on its recovery and reuse in the public domain necessitates a comparative approach. This guide leverages data from a study on a silica-immobilized bis(2-pyridyl)methane-palladium complex to illustrate the principles and data required for a thorough recyclability assessment.
Comparative Performance of a Recyclable Bis(2-pyridyl)methane-Palladium Catalyst
To provide a tangible comparison, we will focus on a study by Leite et al. (2019), which details the performance of a bis(2-pyridyl)methane-palladium complex immobilized on silica via a urea spacer. This catalyst was evaluated in the Heck coupling reaction, a widely used carbon-carbon bond-forming reaction.
| Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Product Yield (%) - Cycle 1 | Product Yield (%) - Cycle 2 | Product Yield (%) - Cycle 3 | Product Yield (%) - Cycle 4 | Product Yield (%) - Cycle 5 |
| 0.0027 | Iodobenzene | Styrene | 98 | 98 | 97 | 97 | 96 |
| 0.0027 | 4-Iodoanisole | Styrene | 96 | - | - | - | - |
| 0.0027 | 4-Iodonitrobenzene | Styrene | 99 | - | - | - | - |
| 0.0027 | Bromobenzene | Styrene | 75 | - | - | - | - |
Data summarized from a study on a silica-supported bis(2-pyridyl)methane-Pd complex. The recycling data is available for the model reaction between iodobenzene and styrene.[1]
The data demonstrates the high efficiency and stability of the immobilized catalyst. A minimal palladium loading of 0.0027 mol% was sufficient to achieve excellent yields in the Heck coupling of iodobenzene and styrene.[1] Crucially, the catalyst could be recovered by simple filtration and reused for at least five cycles with only a marginal decrease in product yield, from 98% in the first run to 96% in the fifth.[1] This high level of recyclability is a key advantage of heterogenized catalysts.
Experimental Protocols
A thorough assessment of catalyst recyclability requires detailed experimental protocols. Below are the methodologies for the synthesis, characterization, and recycling of the silica-supported bis(2-pyridyl)methane-palladium catalyst.
Catalyst Synthesis and Immobilization
The preparation of the heterogeneous catalyst involves a multi-step process to first functionalize the silica support and then coordinate the palladium complex.
References
Cross-Validation of Experimental and Computational Results for Difluorodi(pyridin-2-yl)methane: A Comparative Guide
This guide provides a comparative analysis of hypothetical experimental and computational data for difluorodi(pyridin-2-yl)methane. Due to the limited availability of published data on this specific compound, this document serves as a template to illustrate the best practices for cross-validating experimental and computational findings. The presented data is representative of what would be expected for a molecule of this class, based on existing literature for related fluorinated pyridine derivatives.
Introduction
This compound is a fluorinated derivative of di(pyridin-2-yl)methane, a compound known for its applications as a ligand in coordination chemistry. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide explores the synthesis, characterization, and potential biological activity of this compound, comparing synthetically derived experimental data with predictions from computational modeling.
The cross-validation of experimental and computational results is crucial for accelerating drug discovery and development. Computational models can provide insights into molecular properties and reaction mechanisms, while experimental data is essential for validating these models. This guide aims to provide researchers, scientists, and drug development professionals with a clear framework for comparing and integrating these two sources of information.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available materials. A plausible synthetic route is outlined below.
Materials:
-
2-bromo-4-fluoropyridine
-
Meldrum's acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium hydride
-
Hydrochloric acid
-
Standard organic solvents
Procedure:
-
Step 1: Synthesis of 2-(4-fluoropyridin-2-yl)acetic acid. This intermediate is synthesized via a palladium-catalyzed coupling of 2-bromo-4-fluoropyridine with the enolate of Meldrum's acid, followed by acidic workup and decarboxylation.
-
Step 2: Dimerization to form this compound. The resulting acetic acid derivative is then subjected to a condensation reaction with another molecule of 2-bromo-4-fluoropyridine under basic conditions to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
In Vitro Biological Assay: Kinase Inhibition
The inhibitory activity of this compound against a panel of kinases is assessed using a standard in vitro kinase assay kit. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the kinase. IC₅₀ values are determined from dose-response curves.
Data Presentation
Table 1: Spectroscopic Data
| Technique | Experimental Data (Hypothetical) | Computational Data (Hypothetical) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.45 (d, 2H), 7.20 (dd, 2H), 6.90 (m, 2H), 4.50 (s, 2H) | δ 8.52 (d, 2H), 7.28 (dd, 2H), 6.95 (m, 2H), 4.55 (s, 2H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 164.2 (d, J=245 Hz), 155.8, 149.5, 122.1 (d, J=18 Hz), 109.8 (d, J=25 Hz), 40.1 | δ 163.8 (d, J=242 Hz), 156.2, 149.9, 122.5 (d, J=17 Hz), 110.2 (d, J=24 Hz), 40.5 |
| ¹⁹F NMR (CDCl₃, 470 MHz) | δ -110.5 | δ -112.0 |
| HRMS (ESI) | m/z calculated for C₁₁H₈F₂N₂ [M+H]⁺: 207.0737, found: 207.0735 | - |
Table 2: Biological Activity Data
| Kinase Target | IC₅₀ (µM) - Experimental (Hypothetical) | Predicted Binding Affinity (kcal/mol) - Computational (Hypothetical) |
| Kinase A | 1.2 | -8.5 |
| Kinase B | 5.8 | -7.2 |
| Kinase C | > 50 | -5.1 |
Mandatory Visualization
The Impact of Fluorination on the Bioactivity of Di(pyridin-2-yl)methane Ligands: A Comparative Analysis
A detailed examination of the structure-activity relationship (SAR) of di(pyridin-2-yl)methane ligands reveals that the strategic incorporation of fluorine atoms can significantly modulate their biological activity. While direct comparative studies on a wide range of fluorinated versus non-fluorinated di(pyridin-2-yl)methane analogues are limited in publicly available research, existing data on related pyridine derivatives and general principles of medicinal chemistry provide a strong foundation for a comparative guide. This report synthesizes available information to offer insights for researchers, scientists, and drug development professionals.
The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] These enhancements can include increased metabolic stability, improved binding affinity to target proteins, and altered physicochemical properties such as lipophilicity and pKa. In the context of di(pyridin-2-yl)methane ligands, these modifications are anticipated to have a profound impact on their potential as therapeutic agents.
Comparative Biological Activity: A Focus on Anticancer Properties
To illustrate the potential impact of fluorination, we can consider a hypothetical comparison based on the general principles of SAR. The following table presents a speculative comparison of a generic di(pyridin-2-yl)methane and its fluorinated counterpart, drawing on the observed trends in other classes of fluorinated heterocyclic compounds.
| Compound | Structure | Predicted IC50 (µM) against a Cancer Cell Line | Rationale for Predicted Activity |
| Di(pyridin-2-yl)methane | (Structure of non-fluorinated compound) | >10 | The core scaffold may possess baseline cytotoxic activity. |
| Fluoro-di(pyridin-2-yl)methane | (Structure of fluorinated compound) | <10 | Fluorination can enhance membrane permeability and binding affinity to target enzymes or receptors, leading to increased potency.[1] |
Note: The IC50 values in the table above are hypothetical and for illustrative purposes only, as direct experimental data for these specific compounds was not found in the initial search.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field and can be adapted for the evaluation of fluorinated and non-fluorinated di(pyridin-2-yl)methane ligands.
Synthesis of Di(pyridin-2-yl)methane Ligands
The synthesis of di(pyridin-2-yl)methane and its derivatives can be achieved through various established methods. A general approach involves the reaction of 2-picoline with a suitable electrophile in the presence of a strong base. For fluorinated analogues, fluorinated pyridine precursors would be utilized.
General Synthetic Scheme:
Caption: General synthetic pathway for di(pyridin-2-yl)methane.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]
Experimental Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Structure-Activity Relationship and the Role of Fluorine
The introduction of fluorine can influence the biological activity of di(pyridin-2-yl)methane ligands in several ways:
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the pyridine rings, potentially affecting the ligand's ability to coordinate with metal ions or interact with biological targets.[1]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to a longer biological half-life of the compound.
-
Conformational Effects: The size of the fluorine atom can influence the preferred conformation of the ligand, which in turn can affect its binding to a receptor or enzyme.
Logical Relationship of Fluorination to Bioactivity:
Caption: How fluorination can lead to improved biological activity.
Conclusion
While direct experimental evidence for the comparative bioactivity of fluorinated and non-fluorinated di(pyridin-2-yl)methane ligands is currently sparse in the public domain, the foundational principles of medicinal chemistry strongly suggest that fluorination is a promising strategy for enhancing their therapeutic potential. The synthesis and evaluation of a focused library of such compounds would be a valuable contribution to the field, potentially leading to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles. The experimental protocols and SAR rationale provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Difluorodi(pyridin-2-yl)methane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Difluorodi(pyridin-2-yl)methane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on the structural components of the molecule—two pyridine rings and a difluoromethane group—the compound should be treated as a flammable, harmful, and potentially irritating substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves may not be suitable for prolonged contact.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All handling of this compound should occur within a certified laboratory chemical fume hood to avoid inhalation of vapors.
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Keep containers tightly closed.
-
Store separately from strong oxidizing agents, acids, and bases.[2]
Hazard Summary
The hazards of this compound can be inferred from its constituent parts: pyridine and a difluorinated methane group.
| Hazard Category | Description |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[3] |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[4] |
| Irritation | Causes skin and serious eye irritation.[4] |
| Organ Damage | Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.[3] |
| Environmental | Halogenated organic compounds require specific disposal methods to prevent environmental contamination. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[3]
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a spill pillow, to absorb the spilled liquid.[1][3]
-
Collect and Package Waste: Carefully collect the absorbent material and place it into a sealable, airtight, and compatible waste container.
-
Label and Dispose: Clearly label the container as "Hazardous Waste: this compound (Halogenated Organic Compound)" and follow the disposal procedures outlined below.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to the designated laboratory safety officer.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical and must be handled as a hazardous waste.
-
Waste Segregation:
-
This compound is a halogenated organic compound . As such, it must be collected separately from non-halogenated organic waste.[5] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[6]
-
Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[2]
-
-
Waste Collection:
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must clearly identify the contents, including:
-
The full chemical name: "this compound"
-
The hazard classification: "Halogenated Organic Waste," "Flammable," and "Toxic."
-
An approximate concentration if in a solution.
-
-
-
Storage of Waste Container:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the labeled container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure secondary containment is used to prevent spills.
-
-
Final Disposal:
-
Waste pyridine and its derivatives are typically disposed of via high-temperature incineration, such as in a rotary kiln or through liquid injection.[7] This is the recommended disposal route for this compound.
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. LCSS: PYRIDINE [web.stanford.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Logistical Information for Handling Difluorodi(pyridin-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Difluorodi(pyridin-2-yl)methane. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to protect against potential chemical splashes, inhalation of vapors, and skin contact. The following table summarizes the required PPE.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z.87.1 1989 standard. A face shield should be worn over goggles.[1][2] |
| Hands | Double Gloving: Inner and Outer Gloves | Inner: Disposable nitrile gloves. Outer: Neoprene gloves.[1][3] |
| Body | Flame-Resistant Laboratory Coat | Nomex® or equivalent, fully buttoned.[1] |
| Respiratory | Respirator (if not handled in a fume hood) | Use of a respirator may require medical evaluation and fit testing.[1] |
| Feet | Closed-toe, closed-heel shoes | Made of a chemical-resistant material. |
Handling and Operations Plan
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
If safe to do so, stop the source of the spill.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Compound | Original or clearly labeled, sealed container | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Solids | Sealed, labeled hazardous waste container | Includes contaminated gloves, paper towels, and absorbent materials. |
| Contaminated Glassware | N/A | Rinse glassware three times with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous waste. |
| Contaminated Solvents | Labeled, sealed solvent waste container | Collect all solvents used for cleaning and reactions in a designated hazardous waste container. |
Important Considerations:
-
Never dispose of this compound down the drain.
-
All chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[4]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

